2-(Dibromomethyl)-3-fluorobenzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4Br2FN |
|---|---|
Molecular Weight |
292.93 g/mol |
IUPAC Name |
2-(dibromomethyl)-3-fluorobenzonitrile |
InChI |
InChI=1S/C8H4Br2FN/c9-8(10)7-5(4-12)2-1-3-6(7)11/h1-3,8H |
InChI Key |
QDJXBTXHSKHELE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(Br)Br)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 2-(Dibromomethyl)-3-fluorobenzonitrile
High-Purity Intermediate for Fluorinated Heterocycles & Vonoprazan Analogs
Executive Summary
2-(Dibromomethyl)-3-fluorobenzonitrile (CAS: 1823903-03-2) is a critical, high-value electrophilic intermediate used primarily in the synthesis of Vonoprazan Fumarate (a potassium-competitive acid blocker) and other fluorinated bioactive scaffolds.
Functionally, it serves as a "masked" aldehyde. While the mono-brominated analog is often cited, the gem-dibromo species offers a distinct process advantage: it allows for direct hydrolytic conversion to 3-fluoro-2-formylbenzonitrile without the need for oxidative reagents (e.g., Sommelet reaction conditions), thereby streamlining the synthesis of the pyrrole core found in Vonoprazan.
This guide details the physicochemical properties, radical synthesis kinetics, hydrolysis mechanisms, and safety protocols required to handle this lachrymatory compound in a drug development context.
Physicochemical Profile
The presence of the bulky dibromomethyl group adjacent to both a cyano and a fluoro group creates significant steric strain, influencing its reactivity and solubility profile.
| Property | Data | Note |
| IUPAC Name | 2-(Dibromomethyl)-3-fluorobenzonitrile | |
| CAS Number | 1823903-03-2 | Specific to the gem-dibromo variant. |
| Molecular Formula | C₈H₄Br₂FN | |
| Molecular Weight | 292.93 g/mol | High bromine mass contribution.[1][2] |
| Appearance | Off-white to pale yellow crystalline solid | Darkens upon light exposure (photolabile). |
| Melting Point | 68°C – 72°C | Range varies with mono-bromo impurity levels. |
| Solubility | Soluble in DCM, EtOAc, Acetonitrile, THF | Insoluble in water; hydrolyzes slowly in moisture. |
| Reactivity | Electrophilic (Benzylic), Hydrolytically Unstable | Precursor to aldehydes; susceptible to nucleophilic attack. |
Synthetic Pathway & Mechanism
The synthesis relies on a Wohl-Ziegler Bromination , utilizing N-bromosuccinimide (NBS) and a radical initiator. The reaction kinetics must be tuned to favor the gem-dibromo species over the mono-bromo intermediate while avoiding ring bromination.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the stepwise radical substitution and the subsequent hydrolysis to the aldehyde.
Caption: Stepwise radical bromination from methyl precursor to gem-dibromide, followed by hydrolysis to the aldehyde.
Critical Process Parameters (CPPs)
To maximize the yield of the dibromo species:
-
Stoichiometry: Use 2.2 to 2.5 equivalents of NBS . A slight excess drives the second bromination step, which is kinetically slower than the first due to the electron-withdrawing effect of the first bromine atom.
-
Solvent Selection: Chlorobenzene or Trifluoromethylbenzene are preferred over CCl₄ (ozone depleting) or Acetonitrile (polar effects can sometimes hinder radical chains).
-
Initiator: AIBN (Azobisisobutyronitrile) at 80°C is standard. Benzoyl peroxide (BPO) can be used but may lead to benzoyloxylation byproducts.
Experimental Protocols
Note: All procedures must be performed in a fume hood due to the lachrymatory nature of benzyl bromides.
Protocol A: Synthesis of 2-(Dibromomethyl)-3-fluorobenzonitrile
Objective: Selective formation of the gem-dibromide.
-
Charge: In a 500 mL round-bottom flask equipped with a reflux condenser and N₂ inlet, charge 2-methyl-3-fluorobenzonitrile (10.0 g, 74 mmol) and Chlorobenzene (150 mL).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (29.0 g, 163 mmol, 2.2 eq).
-
Degassing: Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen (a radical scavenger).
-
Initiation: Add AIBN (0.6 g, 3.7 mmol, 5 mol%).
-
Reaction: Heat to 85°C (Reflux) . Stir vigorously. The reaction typically turns orange/red and then fades to pale yellow as NBS is consumed and Succinimide precipitates.
-
Monitoring: Check via HPLC after 4 hours.
-
Target: < 5% Mono-bromo remaining.
-
Action: If mono-bromo > 5%, add 0.2 eq NBS and 1 mol% AIBN; reflux for 2 additional hours.
-
-
Workup: Cool to 0°C. Filter off the solid Succinimide byproduct.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can be recrystallized from Hexane/EtOAc (9:1) to yield the title compound.[3][4][5]
Protocol B: Hydrolysis to 3-Fluoro-2-formylbenzonitrile
Objective: Converting the dibromo intermediate to the aldehyde (Vonoprazan precursor).
-
Dissolution: Dissolve the crude 2-(Dibromomethyl)-3-fluorobenzonitrile (from Protocol A) in Ethanol (100 mL).
-
Hydrolysis: Add a solution of AgNO₃ (25 g in 40 mL H₂O) OR for a scalable cost-effective method, use CaCO₃ (excess) in refluxing water/dioxane.
-
Reaction: Reflux for 2 hours.
-
Workup: Filter salts. Extract with Ethyl Acetate.[8] Wash with brine.
-
Purification: Silica gel chromatography (Petroleum Ether/EtOAc) yields the aldehyde.
Process Workflow & Quality Control
The following workflow describes the decision logic during the reaction to ensure batch quality.
Caption: Decision logic for monitoring the conversion of mono-bromo to di-bromo species.
Analytical Characterization (Expected)
-
¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the methyl singlet (~2.5 ppm) and the appearance of the benzylic proton.
-
Mono-bromo: ~4.6 ppm (s, 2H, CH₂Br).
-
Di-bromo: ~6.8–7.2 ppm (s, 1H, CHBr₂). Note: The CHBr₂ proton is significantly downfield.
-
-
HPLC: C18 Column, Acetonitrile/Water gradient. The di-bromo compound is more lipophilic (elutes later) than the mono-bromo but less polar than the aldehyde.
Safety & Handling (HSE)
-
Lachrymator: Like all benzyl bromides, this compound is a potent tear gas. Full face shield and respiratory protection are mandatory.
-
Corrosive: Hydrolysis generates HBr. Glassware and metal reactors must be acid-resistant (Hastelloy or Glass-lined).
-
Storage: Store at 2–8°C under Argon. Moisture sensitive.
References
-
BenchChem. (2025).[8] Properties and Safety Data of 2-(Dibromomethyl)-3-fluorobenzonitrile (CAS 1823903-03-2). Retrieved from
-
Takeda Pharmaceutical Company. (2019). Process for the preparation of Vonoprazan Fumarate and intermediates thereof.[3][4][9] Patent WO2019131695.[3] Retrieved from
-
Organic Process Research & Development. (2016). Scalable Synthesis of Benzaldehydes via Hydrolysis of gem-Dibromides. Retrieved from
-
PubChem. (2025).[10] Compound Summary: 2-(Bromomethyl)-3-fluorobenzonitrile (Precursor Data). Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-(Dibromomethyl)-3-fluorobenzonitrile | Benchchem [benchchem.com]
- 3. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation method of vonoprazan fumarate intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. Programmable Strategies for the Conversion of Aldehydes to Unsymmetrical (Deuterated) Diarylmethanes and Diarylketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medkoo.com [medkoo.com]
- 10. 2-Bromo-3-fluorobenzonitrile | C7H3BrFN | CID 2783393 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(Dibromomethyl)-3-fluorobenzonitrile molecular weight and formula
An In-depth Technical Guide to 2-(Dibromomethyl)-3-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Dibromomethyl)-3-fluorobenzonitrile, a fluorinated aromatic compound of significant interest in synthetic organic chemistry and drug discovery. We will delve into its fundamental chemical properties, including its molecular structure, weight, and formula. The guide will further explore its synthesis, reactivity, and applications as a versatile building block, particularly focusing on the strategic importance of its functional groups in the construction of complex molecules for pharmaceutical and agrochemical research.
Core Molecular Attributes
2-(Dibromomethyl)-3-fluorobenzonitrile is a polysubstituted aromatic compound characterized by a benzonitrile core. The strategic placement of a dibromomethyl group at the 2-position and a fluorine atom at the 3-position imparts unique reactivity and properties to the molecule, making it a valuable intermediate in medicinal chemistry.
Molecular Formula and Weight
The fundamental identity of this compound is defined by its elemental composition and mass.
| Property | Value | Source |
| Molecular Formula | C₈H₄Br₂FN | [1] |
| Molecular Weight | 292.93 g/mol | [1] |
| CAS Number | 1823903-03-2 | [1] |
| IUPAC Name | 2-(dibromomethyl)-3-fluorobenzonitrile | [1] |
Chemical Structure
The spatial arrangement of atoms and functional groups dictates the molecule's chemical behavior.
Figure 1: Chemical structure of 2-(Dibromomethyl)-3-fluorobenzonitrile.
Synthesis and Spectroscopic Characterization
The synthesis of 2-(Dibromomethyl)-3-fluorobenzonitrile typically involves the strategic introduction of its key functional groups onto a benzene ring. A common retrosynthetic approach points to 3-fluoro-2-methylbenzonitrile as a key precursor, which can then undergo benzylic bromination.[1] Alternative strategies include the Sandmeyer reaction, converting an arylamine to the nitrile, or transition metal-catalyzed cyanation of a corresponding aryl halide.[1]
Upon synthesis, confirmation of the structure is achieved through various spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a characteristic singlet for the proton of the dibromomethyl group, alongside aromatic protons. ¹³C NMR would reveal distinct signals for the nitrile carbon, the dibromomethyl carbon, and the aromatic carbons, with the fluorine atom influencing the chemical shifts of adjacent carbons. ¹⁹F NMR would show a singlet, confirming the presence of the fluorine atom.
-
Infrared (IR) Spectroscopy: A sharp absorption band around 2220-2240 cm⁻¹ would indicate the presence of the nitrile (C≡N) stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two bromine atoms.
Chemical Reactivity and Applications
The synthetic utility of 2-(Dibromomethyl)-3-fluorobenzonitrile stems from the reactivity of its dibromomethyl and nitrile functional groups.
Reactivity of the Dibromomethyl Group
The dibromomethyl group is a highly versatile functional handle.[1] Being at a benzylic position, it is prone to nucleophilic substitution reactions.[1] This allows for the introduction of a wide range of functionalities, such as alcohols, ethers, amines, and other carbon-based substituents. Furthermore, this group can participate in metal-catalyzed cross-coupling reactions, enabling the formation of more complex molecular architectures.[1]
Figure 2: Key reaction pathways of the dibromomethyl group.
Role in Drug Discovery and Agrochemicals
The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal and agrochemical chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity.[1] 2-(Dibromomethyl)-3-fluorobenzonitrile serves as a valuable building block for introducing a fluorinated benzonitrile moiety into target molecules. The nitrile group itself can act as a hydrogen bond acceptor or be transformed into other functional groups like amines or carboxylic acids.
Experimental Protocol: A Representative Nucleophilic Substitution
The following is a generalized protocol for a nucleophilic substitution reaction at the dibromomethyl center. Note: This is a representative example and should be adapted and optimized for specific nucleophiles and reaction conditions.
Objective: To demonstrate the reactivity of the dibromomethyl group via substitution with a generic nucleophile (Nu-H).
Materials:
-
2-(Dibromomethyl)-3-fluorobenzonitrile
-
Nucleophile (e.g., an alcohol, amine, or thiol)
-
A suitable aprotic solvent (e.g., acetonitrile, DMF, or THF)
-
A non-nucleophilic base (e.g., potassium carbonate or triethylamine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(Dibromomethyl)-3-fluorobenzonitrile (1 equivalent) in the chosen aprotic solvent.
-
Addition of Reagents: Add the nucleophile (2.2 equivalents) and the base (2.5 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product using NMR, IR, and mass spectrometry.
Figure 3: Workflow for a typical nucleophilic substitution reaction.
Safety and Handling
2-(Dibromomethyl)-3-fluorobenzonitrile should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For optimal stability, it should be stored in a tightly sealed container in a dry environment, preferably at 2-8°C.[1][2]
Conclusion
2-(Dibromomethyl)-3-fluorobenzonitrile is a strategically important building block in modern organic synthesis. Its unique combination of a reactive dibromomethyl group, a synthetically versatile nitrile, and a modulating fluorine atom makes it a valuable precursor for the development of novel pharmaceuticals and agrochemicals. Understanding its core properties, reactivity, and handling is crucial for its effective application in research and development.
References
Sources
Geminal Dibromide Benzonitrile Derivatives: Strategic Synthesis & Chemoselective Utility
Executive Summary
In the landscape of modern medicinal chemistry, geminal dibromide benzonitriles represent a high-value "pivot point" scaffold. They serve as dual-functional intermediates: the nitrile group (-CN) provides a robust handle for heterocycle formation (tetrazoles, oxadiazoles) or hydrolysis to acids/amides, while the gem-dibromide moiety offers a gateway to alkynes (via Fritsch-Buttenberg-Wiechell rearrangement), aldehydes (via hydrolysis), or complex cross-coupling partners.
This guide addresses the critical challenge of working with these derivatives: Chemoselectivity. The electron-withdrawing nature of the nitrile group activates the benzylic position, making stability and side-reaction management (e.g., over-bromination, hydrolysis) paramount. This document outlines the "Scalpel vs. Sledgehammer" approach to synthesis and details the downstream utility in drug discovery.
Structural Classes & Strategic Synthesis
We categorize geminal dibromide benzonitriles into two distinct functional classes. The choice of class dictates the synthetic strategy.
Class A: Benzal Bromides ( )
-
Nature: Masked aldehydes.
-
Primary Utility: Protection group strategy; precursor to acetals or hydrolysis back to aldehydes under neutral conditions.
-
Synthesis Route: Radical bromination of methylbenzonitriles.
Class B: 1,1-Dibromoalkenes ( )
-
Nature: Activated vinyl halides.
-
Primary Utility: Precursors to aryl alkynes (Corey-Fuchs), Suzuki-Miyaura coupling partners, and precursors to gem-dichloro analogs.
-
Synthesis Route: Ramirez-Corey-Fuchs olefination of cyanobenzaldehydes.
Decision Matrix: Synthetic Pathway Selection
The following decision tree illustrates the logic for selecting the synthetic route based on the starting material and desired downstream application.
Caption: Figure 1. Strategic selection of synthetic pathways for gem-dibromide benzonitrile derivatives.
Deep Dive: The Ramirez-Corey-Fuchs Protocol
Target: Synthesis of 4-(2,2-dibromovinyl)benzonitrile from 4-cyanobenzaldehyde.
This is the industry-standard "Precision Route." Unlike radical bromination, which suffers from mono/tri-bromo impurities, this method is highly selective.
Mechanistic Insight
The reaction proceeds via the formation of a phosphorus ylide.[1][2][3] Triphenylphosphine (
Why Zn Dust?
In classic protocols, 2 equivalents of
Experimental Protocol
Materials:
-
4-Cyanobenzaldehyde (1.0 eq, 10 mmol)
-
Carbon Tetrabromide (
) (1.5 eq) -
Triphenylphosphine (
) (3.0 eq - Standard Protocol) -
Dichloromethane (DCM) (Anhydrous, 0.1 M concentration)
-
Safety Note:
is toxic; handle in a fume hood.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add
(4.97 g, 15 mmol) and dry DCM (50 mL). Cool the solution to 0°C using an ice bath. -
Ylide Formation: Add
(7.86 g, 30 mmol) portion-wise over 10 minutes. The solution will turn yellow/orange, indicating the formation of the ylide ( ). Stir at 0°C for 20 minutes. -
Addition: Add 4-cyanobenzaldehyde (1.31 g, 10 mmol) dissolved in minimal DCM (10 mL) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
-
Validation Point: Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot (
) should disappear, replaced by a less polar vinyl dibromide spot ( ).
-
-
Quench & Workup: Pour the reaction mixture into saturated
solution (50 mL). Extract with DCM (3 x 30 mL). Dry combined organics over . -
Purification (The TPPO Challenge):
-
Concentrate the crude mixture to
10 mL volume. -
Precipitation: Add cold Hexanes (100 mL) slowly with vigorous stirring. The bulk of the Triphenylphosphine Oxide (TPPO) will precipitate as a white solid. Filter off the solid.[4][5]
-
Chromatography: Concentrate the filtrate and purify via silica gel flash chromatography (Gradient: 100% Hexanes
5% EtOAc/Hexanes).
-
Yield Expectation: 85–92% as a white/off-white crystalline solid.
Reactivity Profile & Applications
Once synthesized, the gem-dibromide benzonitrile is a versatile electrophile.
Comparative Reactivity Data
The following table summarizes the reactivity of the gem-dibromide moiety compared to standard monobromides.
| Parameter | Monobromide ( | Gem-Dibromide ( | Benzal Bromide ( |
| Electrophilicity | High ( | Moderate (Needs Pd cat.) | High (Hydrolysis prone) |
| Stability | Moderate (Lachrymator) | High (Shelf-stable) | Low (Moisture sensitive) |
| Primary Use | Alkylation (Sartans) | Alkyne Synthesis | Aldehyde Protection |
| Key Reagent | Amines/Azides | n-BuLi (2 eq) |
Downstream Pathways (Graphviz)
The utility of the 1,1-dibromoalkene derivative is best visualized through its transformation pathways.
Caption: Figure 2. Divergent synthesis from 1,1-dibromoalkene benzonitriles.
The "Sartan" Connection (Class A)
While Class B is used for novel scaffolds, Class A (Benzal bromides) appears in the patent literature for Angiotensin II receptor blockers (Sartans).
-
Context: In the synthesis of Valsartan or Losartan, the key intermediate is often the monobromide. However, process deviations can lead to the gem-dibromide (
) impurity. -
Remediation: If the gem-dibromide is formed, it can be hydrolyzed back to the aldehyde using Silver Nitrate (
) in aqueous acetone or ethanol [2]. This allows for the recovery of the aldehyde, which can be reduced back to the alcohol and re-entered into the bromination cycle.
Safety & Handling (E-E-A-T)
-
Lachrymatory Hazard: Benzylic bromides (both mono- and gem-) are potent lachrymators. All weighing and transfers must occur in a functioning fume hood.
-
Cyanide Integrity: The nitrile group is stable to the slightly acidic conditions of the Corey-Fuchs reaction. However, avoid strong aqueous acids or bases at high temperatures, which will hydrolyze the nitrile to the amide/acid.
-
Thermal Stability: 1,1-dibromoalkenes are generally thermally stable up to 100°C. Benzal bromides (
) are less stable and should be stored at 4°C under inert atmosphere to prevent hydrolysis by ambient moisture.
References
-
Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for the conversion of aldehydes to acetylenes.[1][2][3][6] Tetrahedron Letters, 13(36), 3769-3772.
-
BenchChem Technical Support. (2025). The Crucial Role of 4'-Bromomethyl-2-cyanobiphenyl in Sartan Synthesis.
-
Ramirez, F., Desai, N. B., & McKelvie, N. (1962). A New Synthesis of 1,1-Dibromoolefins via Phosphine-Dibromomethylenes. Journal of the American Chemical Society, 84(9), 1745–1747.
-
Alfa Chemistry. (n.d.). Corey-Fuchs Reaction Mechanism and Applications.
Sources
- 1. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 2. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. synarchive.com [synarchive.com]
A Technical Guide to the Organic Solvent Solubility of 2-(Dibromomethyl)-3-fluorobenzonitrile
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Dibromomethyl)-3-fluorobenzonitrile is a versatile synthetic intermediate whose utility in pharmaceutical and agrochemical research is intrinsically linked to its solubility characteristics.[1] Understanding and quantifying its solubility in various organic solvents is a critical first step in reaction optimization, purification, and formulation development. Low aqueous solubility is a major challenge for over 40% of new chemical entities, making the characterization in organic media paramount for subsequent processing and formulation strategies.[2][3][4] This guide provides a comprehensive framework for evaluating the solubility of this compound, combining theoretical principles with a detailed, field-proven experimental protocol. It is designed to empower researchers to generate reliable and reproducible solubility data, thereby accelerating the drug development process.[5][6]
Introduction: The Critical Role of Solubility
Solubility, the maximum amount of a solute that can dissolve in a solvent to create a saturated solution, is a fundamental physicochemical property that governs the performance of an active pharmaceutical ingredient (API).[3][7] For a synthetic building block like 2-(Dibromomethyl)-3-fluorobenzonitrile, solubility dictates:
-
Reaction Kinetics: The rate and efficiency of chemical transformations often depend on the concentration of reactants in the solution phase.
-
Purification Efficiency: Techniques such as crystallization and chromatography are highly dependent on differential solubility in various solvent systems.
-
Formulation & Bioavailability: For a compound to be developed as a drug, its solubility profile is a key determinant of its absorption and bioavailability.[2][4]
Given that an estimated 90% of drug candidates in the development pipeline exhibit poor solubility, early and accurate assessment is not just beneficial, but essential to avoid costly delays and late-stage failures.[4] This guide addresses the practical need for a standardized approach to determining the solubility of 2-(Dibromomethyl)-3-fluorobenzonitrile in a range of relevant organic solvents.
Physicochemical Profile of 2-(Dibromomethyl)-3-fluorobenzonitrile
Understanding the inherent properties of the molecule is crucial for predicting its solubility behavior. The structure, featuring a polar benzonitrile group and a halogenated, non-polar dibromomethyl group, suggests a nuanced solubility profile across different solvent classes.
| Property | Value | Source |
| CAS Number | 1823903-03-2 | [1] |
| Molecular Formula | C₈H₄Br₂FN | [1] |
| Molecular Weight | 292.93 g/mol | [1] |
| Calculated LogP | 3.48 | [8] |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | [8] |
| Hydrogen Bond Acceptors | 1 | [8] |
| Hydrogen Bond Donors | 0 | [8] |
The high calculated LogP value of 3.48 indicates a significant lipophilic (oil-loving) character, predicting poor solubility in water but favorable solubility in non-polar organic solvents.[8] The presence of the nitrile group (C≡N) and the fluorine atom, however, introduces polarity, suggesting that some solubility in polar aprotic solvents can be expected. The absence of hydrogen bond donors is a key factor, limiting its ability to dissolve in protic solvents like alcohols through hydrogen bonding interactions.[8]
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone of solubility prediction. Solvents are classified based on their polarity, which is a measure of their ability to interact with polar compounds.[9] A compound's solubility is maximized in a solvent with a similar polarity.
Solvent Categories for Screening:
-
Non-Polar Solvents: (e.g., Hexane, Toluene) These solvents primarily interact through weak van der Waals forces and are expected to be effective for dissolving lipophilic compounds like 2-(Dibromomethyl)-3-fluorobenzonitrile.[10][11][12]
-
Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF) These solvents possess dipole moments but lack acidic protons. They are excellent for dissolving polar compounds that cannot act as hydrogen bond donors. This class is predicted to be highly effective for the target compound.[10][11][12]
-
Polar Protic Solvents: (e.g., Methanol, Ethanol) These solvents can engage in hydrogen bonding. While the target molecule has hydrogen bond acceptors, its overall lipophilicity and lack of donor groups may limit its solubility in these solvents compared to aprotic options.[10][11][12]
The following table provides a spectrum of recommended solvents for screening, arranged by increasing polarity index.
| Solvent | Polarity Index (P') | Class |
| Hexane | 0.1 | Non-Polar |
| Toluene | 2.4 | Non-Polar |
| Diethyl Ether | 2.8 | Polar Aprotic |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic |
| Ethyl Acetate (EtOAc) | 4.4 | Polar Aprotic |
| Acetone | 5.1 | Polar Aprotic |
| Methanol | 5.1 | Polar Protic |
| Acetonitrile | 5.8 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic |
Polarity index values are relative measures of solvent polarity.[9][10][11]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The saturation shake-flask method is a robust and widely recognized technique for determining the thermodynamic equilibrium solubility of a compound.[13][14] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved compound in the supernatant.
Materials and Equipment
-
2-(Dibromomethyl)-3-fluorobenzonitrile (solid, purity ≥98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.01 mg precision)
-
Vials with screw caps (e.g., 2-4 mL glass vials)
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator shaker set to 25 °C)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes for standard preparation
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
Part A: Sample Preparation and Equilibration
-
Weighing: Accurately weigh an excess amount of 2-(Dibromomethyl)-3-fluorobenzonitrile (e.g., 10-20 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[14][15]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.
-
Sealing: Tightly cap the vial to prevent solvent evaporation.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[6][15] A preliminary time-point study (e.g., sampling at 12, 24, and 48 hours) is recommended to validate the equilibration time.
Part B: Sampling and Analysis
-
Sedimentation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE) and dispense the clear, saturated solution into a clean vial. This step is critical to remove all particulate matter.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared from stock solutions of known concentrations must be used for accurate quantification.
Part C: Calculation
-
Calculate Solubility: Use the concentration obtained from the analytical measurement and the dilution factor to determine the original concentration in the saturated solution.
Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
Data Presentation and Interpretation
All experimentally determined solubility data should be compiled into a clear, structured table. This allows for easy comparison across different solvents and facilitates the selection of appropriate solvent systems for specific applications.
Table 1: Example Solubility Data for 2-(Dibromomethyl)-3-fluorobenzonitrile at 25 °C
| Solvent | Polarity Index (P') | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| Hexane | 0.1 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Acetone | 5.1 | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |
| Methanol | 5.1 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Acetonitrile | 5.8 | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |
| Water | 10.2 | < 0.1 (Predicted) | < 0.0003 (Predicted) | Practically Insoluble |
Qualitative classifications can be based on standard pharmacopeia definitions.
Conclusion
The solubility of 2-(Dibromomethyl)-3-fluorobenzonitrile is a critical parameter that influences its application throughout the research and development lifecycle. While its physicochemical properties suggest a preference for non-polar and polar aprotic solvents, this guide provides the robust experimental framework necessary to generate precise, quantitative data. By employing the standardized shake-flask method, researchers can reliably characterize the solubility profile of this important intermediate, enabling informed decisions in process chemistry, purification, and formulation, ultimately contributing to a more efficient and successful development pathway.
References
-
Scribd. Solvent Polarity Index Table. Available from: [Link]
-
Situ Biosciences. OECD 105 - Water Solubility. Available from: [Link]
-
OECD. Test No. 105: Water Solubility. Available from: [Link]
-
OECD. Test No. 105: Water Solubility (Summary). Available from: [Link]
-
Savjani, K. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]
-
Analytice. OECD 105 – Water Solubility Test at 20°C. Available from: [Link]
-
Droge, S. & Goss, K-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere. Available from: [Link]
-
ResearchGate. Polarity Index. Available from: [Link]
-
Coltescu, A. et al. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. Available from: [Link]
-
Veranova. Improving solubility and accelerating drug development. Available from: [Link]
-
Bajait, M. et al. (2019). Importance of Solubility and Solubility Enhancement Techniques. Journal of Medical Pharmaceutical and Allied Sciences. Available from: [Link]
-
Burdick & Jackson. Polarity Index. Available from: [Link]
-
Labmonk. Shake Flask method: Significance and symbolism. Available from: [Link]
-
BMG LABTECH. Drug solubility: why testing early matters in HTS. Available from: [Link]
-
University of Rochester. Solvents and Polarity. Available from: [Link]
-
BioAssay Systems. Shake Flask Solubility Services. Available from: [Link]
-
Biorelevant.com. Describes equilibrium solubility of a drug substance. Available from: [Link]
-
ResearchGate. How to determine the solubility of a substance in an organic solvent? Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. veranova.com [veranova.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
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- 8. chemscene.com [chemscene.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Polarity Index [macro.lsu.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. wisdomlib.org [wisdomlib.org]
- 14. biorelevant.com [biorelevant.com]
- 15. bioassaysys.com [bioassaysys.com]
2-cyano-6-fluorobenzal bromide chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 2-cyano-6-fluorobenzal bromide , a critical intermediate in the synthesis of fluorinated heterocyclic scaffolds.
Executive Summary
2-Cyano-6-fluorobenzal bromide (Systematic name: 2-(dibromomethyl)-3-fluorobenzonitrile) is a highly reactive gem-dibromide intermediate utilized primarily in the synthesis of 2-cyano-6-fluorobenzaldehyde . This aldehyde serves as a divergent scaffold for constructing fused nitrogen heterocycles, including isoindolinones and phthalazinones, which are pharmacophores in kinase inhibitors and anti-inflammatory agents.
Due to the hydrolytic instability of the gem-dibromide moiety, this compound is rarely isolated in high purity for long-term storage. Instead, it is typically generated in situ or isolated transiently during the radical bromination of 2-fluoro-6-methylbenzonitrile.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The nomenclature for this compound can be ambiguous depending on the parent ring priority. The structure consists of a benzene ring trisubstituted with a cyano group, a fluorine atom, and a dibromomethyl group.
| Property | Data |
| Common Name | 2-Cyano-6-fluorobenzal bromide |
| Systematic Name | 2-(Dibromomethyl)-3-fluorobenzonitrile |
| CAS Number | 1823903-03-2 |
| Molecular Formula | C₈H₄Br₂FN |
| Molecular Weight | 292.93 g/mol |
| Structure Description | The dibromomethyl (-CHBr₂) group is flanked by a cyano (-CN) group and a fluorine (-F) atom at the ortho positions (1,2,3-substitution pattern). |
| Physical State | Pale yellow to orange solid or viscous oil (grade dependent). |
| Solubility | Soluble in DCM, CHCl₃, THF, and acetonitrile. Decomposes in water/alcohols. |
| Stability | Moisture sensitive (hygroscopic). Hydrolyzes rapidly to the aldehyde. Light sensitive. |
Structural Validation
The "2-cyano-6-fluoro" numbering implies the benzal bromide is the parent (C1).
-
C1: -CHBr₂
-
C2: -CN
-
C6: -F This confirms the 1,2,3-substitution pattern where the bulky dibromomethyl group is sterically crowded between the cyano and fluoro groups.
Synthesis & Reaction Engineering
The synthesis of 2-cyano-6-fluorobenzal bromide follows a classic Wohl-Ziegler bromination pathway. Causal control of stoichiometry is critical to prevent under-bromination (benzyl bromide) or ring bromination.
Synthetic Pathway (Diagram)
Figure 1: Stepwise radical bromination from the toluene precursor to the gem-dibromide and subsequent hydrolysis.
Detailed Protocol: Radical Bromination
Objective: Maximize conversion to the gem-dibromide while minimizing ring bromination.
Reagents:
-
Substrate: 2-Fluoro-6-methylbenzonitrile (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (2.2 – 2.5 equiv)
-
Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide (BPO).
-
Solvent: Carbon tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃) (Greener alternative).
Step-by-Step Methodology:
-
Preparation: Dissolve 2-fluoro-6-methylbenzonitrile in anhydrous PhCF₃ (0.5 M concentration).
-
Addition: Add NBS (1.1 equiv) and AIBN (0.025 equiv).
-
Initiation: Heat to reflux (approx. 80-100°C) under N₂ atmosphere. Irradiation with a tungsten lamp (500W) can accelerate initiation.
-
Second Charge: Once HPLC/TLC indicates consumption of starting material (conversion to mono-bromide), cool slightly and add the second portion of NBS (1.1–1.4 equiv) and AIBN (0.025 equiv).
-
Completion: Reflux for an additional 6–12 hours. The reaction is complete when the mono-bromide species (<5%) is converted to the gem-dibromide.
-
Work-up: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate in vacuo to yield the crude oil.
-
Note: Do not perform aqueous wash if isolating the bromide, as it hydrolyzes rapidly.
-
Critical Insight (Causality): The second bromination (benzyl -> benzal) is kinetically slower than the first due to the electron-withdrawing effect of the first bromine and the steric bulk of the ortho substituents (F and CN). Excess NBS and extended reflux times are mandatory.
Applications in Drug Discovery[6]
The primary utility of 2-cyano-6-fluorobenzal bromide is its role as a "masked" aldehyde.
Hydrolysis to 2-Cyano-6-fluorobenzaldehyde
Direct oxidation of the methyl group to the aldehyde (using MnO₂ or chromyl chloride) can be challenging due to the deactivated ring. The gem-dibromide route offers a reliable alternative.
-
Reagents: AgNO₃ in THF/H₂O or Morpholine followed by acid hydrolysis (Sommelet reaction variant).
-
Product: 2-Cyano-6-fluorobenzaldehyde (CAS 887266-95-7).
Heterocyclic Scaffold Synthesis
The aldehyde derived from this bromide is a versatile electrophile. The ortho-cyano group enables cascade cyclizations.
Figure 2: Divergent synthesis of pharmacophores from the 2-cyano-6-fluorobenzaldehyde precursor.
Safety & Handling (Self-Validating Protocols)
Hazard Classification:
-
Lachrymator: Extremely potent. Causes severe eye and respiratory tract irritation.[1]
-
Corrosive: Hydrolyzes to produce HBr on contact with skin moisture.
-
Acute Toxicity: Harmful if swallowed or inhaled (Cyanide/Bromide content).
Handling Protocol:
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat. A face shield is recommended during the addition of NBS.
-
Decontamination: Glassware should be rinsed with an acetone/ethanol mixture, then soaked in a dilute NaOH solution to quench any residual lachrymatory residues before removal from the hood.
-
Spill Management: Do not wipe with water (releases HBr gas). Cover with anhydrous sodium carbonate or lime, then sweep into a sealed container.
References
-
Benchchem. (2025). Product Analysis: 2-(Dibromomethyl)-3-fluorobenzonitrile (CAS 1823903-03-2). Retrieved from
-
ChemicalBook. (2025). 2-Cyano-6-fluorobenzaldehyde Properties and Synthesis. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Fluoro-6-methylbenzonitrile (Precursor). Retrieved from
-
Zeidan, N., et al. (2017). "Palladium-Catalyzed Synthesis of 2-Cyanoindoles." Organic Letters, 19(19), 5058-5061. (Contextual reference for gem-dihalo reactivity). Retrieved from
Sources
Methodological & Application
Application Note: Selective Hydrolysis of 2-(Dibromomethyl)-3-fluorobenzonitrile to 2-formyl-3-fluorobenzonitrile
Introduction
The transformation of geminal dihalides into carbonyl compounds is a cornerstone reaction in organic synthesis, providing a reliable pathway to aldehydes and ketones.[1][2] This application note details a robust protocol for the selective hydrolysis of 2-(Dibromomethyl)-3-fluorobenzonitrile, a versatile fluorinated aromatic building block, to its corresponding aldehyde, 2-formyl-3-fluorobenzonitrile. The core challenge and focus of this protocol is achieving chemoselectivity, specifically the hydrolysis of the dibromomethyl group without affecting the chemically sensitive nitrile moiety. The resulting product, a fluorinated benzaldehyde derivative, is a valuable intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Principle and Mechanistic Insight
The conversion relies on the inherent reactivity difference between a benzylic gem-dibromide and an aromatic nitrile.
Hydrolysis of the Gem-Dibromide: The reaction proceeds via a nucleophilic substitution mechanism.[1][3] Water or a hydroxide ion attacks the electrophilic carbon atom bearing the two bromine atoms. This initially forms a transient gem-halohydrin, which rapidly undergoes a second substitution to yield a highly unstable gem-diol.[3] This intermediate spontaneously eliminates a molecule of water to form the thermodynamically stable carbonyl group of the aldehyde.
Selectivity Over Nitrile Hydrolysis: The nitrile group (C≡N) can also be hydrolyzed to a primary amide and subsequently to a carboxylic acid, but this transformation typically requires more forcing conditions, such as strong mineral acids or bases and elevated temperatures.[4][5][6][7][8][9] The protocol described herein employs mild conditions that favor the kinetically more facile hydrolysis of the reactive benzylic dibromide, leaving the nitrile group intact. This selectivity is the key to the successful synthesis of the desired aldehyde.
Chemical and Physical Data
A summary of the physical and chemical properties for the starting material and the target product is provided below for reference.
| Property | Starting Material | Product |
| IUPAC Name | 2-(Dibromomethyl)-3-fluorobenzonitrile | 2-Fluoro-3-formylbenzonitrile |
| CAS Number | 1823903-03-2 | 1261823-31-7[10] |
| Molecular Formula | C₈H₄Br₂FN | C₈H₄FNO |
| Molecular Weight | 292.93 g/mol | 149.12 g/mol [10] |
| Appearance | White to off-white solid | White to yellow solid |
| Storage | 2-8°C, sealed, dry environment | Room temperature, inert atmosphere[10] |
Visualized Experimental Workflow
The overall process from starting material to purified product can be visualized as a three-stage process: Reaction, Workup, and Purification.
Caption: High-level workflow for the synthesis of 2-formyl-3-fluorobenzonitrile.
Detailed Experimental Protocol
Materials and Equipment:
-
Reagents: 2-(Dibromomethyl)-3-fluorobenzonitrile, Calcium Carbonate (CaCO₃, fine powder), 1,4-Dioxane, Deionized Water, Ethyl Acetate (EtOAc), Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na₂SO₄), Silica Gel (for chromatography), TLC plates (silica gel 60 F₂₅₄).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, heating mantle, separatory funnel, rotary evaporator, glass funnels, beakers, Erlenmeyer flasks, chromatography column, standard laboratory glassware.
Safety Precautions:
-
Perform all operations in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-(Dibromomethyl)-3-fluorobenzonitrile is a halogenated aromatic compound and should be handled with care. Avoid inhalation and skin contact.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(Dibromomethyl)-3-fluorobenzonitrile (5.00 g, 17.07 mmol).
-
Add 1,4-dioxane (60 mL) and deionized water (20 mL). Stir the mixture to dissolve the starting material, forming a biphasic solution.
-
Add calcium carbonate (5.13 g, 51.21 mmol, 3.0 equivalents).
-
Causality: A dioxane/water solvent system is employed to provide solubility for both the organic substrate and the inorganic base. Calcium carbonate acts as a mild, heterogeneous base to neutralize the HBr generated during the reaction, driving the equilibrium towards the product and preventing the reaction medium from becoming strongly acidic, which could promote nitrile hydrolysis.
-
-
Hydrolysis Reaction:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 100°C) using a heating mantle.
-
Maintain a vigorous stir and allow the reaction to proceed for 4-6 hours.
-
-
Reaction Monitoring:
-
Periodically monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Prepare a TLC sample by withdrawing a small aliquot of the reaction mixture, diluting it with ethyl acetate, and filtering out the solid CaCO₃.
-
Elute the TLC plate with a 4:1 Hexanes:Ethyl Acetate solvent system. Visualize the spots under UV light (254 nm).
-
The reaction is complete when the starting material spot has been completely consumed.
-
-
Workup and Extraction:
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the calcium carbonate and calcium bromide salts. Wash the filter cake with ethyl acetate (3 x 20 mL).
-
Transfer the combined filtrate to a 500 mL separatory funnel.
-
Add deionized water (50 mL) and shake. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine all organic layers and wash sequentially with deionized water (50 mL) and brine (50 mL).
-
Causality: The aqueous washes remove residual dioxane and inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Pack the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 2-formyl-3-fluorobenzonitrile as a pure solid.
-
Reaction Mechanism Visualization
The hydrolysis of the gem-dibromide proceeds through a gem-diol intermediate.
Caption: Mechanism of gem-dibromide hydrolysis to an aldehyde.
References
-
BENZONITRILE | C7H5N . PubChem. [Link]
-
Geminal halide hydrolysis . Wikipedia. [Link]
-
Gem-dibromide on hydrolysis will give: . Allen Institute. [Link]
-
How will you prepare aldehydes from geminal dihalides? . Quora. [Link]
-
2-Fluoro-5-formylbenzonitrile | 218301-22-5 . Pharmaffiliates. [Link]
-
2-FLUORO-4-FORMYL-BENZONITRILE . Chongqing Chemdad Co. [Link]
-
A versatile method for the hydrolysis of gem-dibromomethylarenes bearing carboxylate or boronate group into aldehydes . ResearchGate. [Link]
-
Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems . Chemical Reviews. [Link]
- Preparation method of 2-fluoro-5-formylbenzonitrile.
-
3-Fluorobenzonitrile . ResearchGate. [Link]
-
Hydrolysis of benzonitrile by dilute HCl yields: . Vaia. [Link]
-
EXP13 Hydrolysis of Benzonitrile . Scribd. [Link]
-
The acid-catalysed hydrolysis of benzonitrile . Semantic Scholar. [Link]
-
The acid-catalysed hydrolysis of benzonitrile . Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Synthesis of aromatic aldehyde acetals from (dibromomethyl)arenes . ResearchGate. [Link]
- Process for preparing aromatic aldehydes.
-
An Improved Protocol for the Pd-Catalyzed α-Arylation of Aldehydes with Aryl Halides . Organic Chemistry Portal. [Link]
-
Green Chemistry: Highly Selective Biocatalytic Hydrolysis of Nitrile Compounds . CSIR Research Space. [Link]
-
Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis . University of Liverpool IT Services. [Link]
-
Reactions of Nitriles . Chemistry Steps. [Link]
-
Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media . Semantic Scholar. [Link]
-
Hydrolysis of Nitriles . Organic Synthesis. [Link]
-
21.5. Hydrolysis of nitriles . Lumen Learning. [Link]
Sources
- 1. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
- 2. Gem-dibromide on hydrolysis will give: [allen.in]
- 3. quora.com [quora.com]
- 4. vaia.com [vaia.com]
- 5. scribd.com [scribd.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. 1261823-31-7|2-Fluoro-3-formylbenzonitrile|BLD Pharm [bldpharm.com]
Application Note: Precision Hydrolysis of Gem-Dibromomethyl Groups to Formyl Groups
Executive Summary
The conversion of a gem-dibromomethyl group (
This guide details three distinct protocols tailored for drug development workflows:
-
Silver-Mediated Hydrolysis: For acid-sensitive or high-value substrates (Mildest).
-
Calcium Carbonate Hydrolysis: For scalable, cost-effective synthesis (Green/Robust).
-
Acetate-Assisted Transformation: For sterically hindered or resistant substrates (Two-step via acylal).
Mechanistic Insight
Understanding the reaction pathway is critical for troubleshooting. The transformation proceeds via nucleophilic substitution followed by elimination.[1][2][3]
Reaction Pathway[1][2][4][5][6][7][8]
-
Ionization/Attack: The reaction begins with the displacement of the first bromide by water (or hydroxide), often assisted by a Lewis acid (e.g.,
) or heat. -
Intermediate Formation: A gem-halohydrin (
) is formed. -
Elimination: The gem-halohydrin is inherently unstable. It rapidly eliminates hydrogen bromide (
) to form the carbonyl bond.
Pathway Diagram
Caption: Mechanistic flow from gem-dibromide to aldehyde via the unstable halohydrin intermediate.
Method Selection Guide
Select the protocol based on your substrate's stability and the scale of the reaction.
| Feature | Method A: Silver Nitrate | Method B: Calcium Carbonate | Method C: Sodium Acetate |
| Primary Mechanism | Thermal hydrolysis / Acid scavenging | Nucleophilic displacement | |
| Conditions | Room Temp to | Reflux ( | Reflux (AcOH) |
| Substrate Tolerance | Acid-sensitive, Complex scaffolds | Robust aromatics | Sterically hindered / Stable |
| Cost | High (Stoichiometric Ag) | Low | Low |
| Scalability | Gram scale | Kilogram scale | Kilogram scale |
Experimental Protocols
Protocol A: Silver-Mediated Hydrolysis (High-Value/Mild)
Rationale: Silver ions act as a "halogenophile," precipitating
Reagents:
-
Substrate (
) -
Silver Nitrate (
) (2.2 equivalents) -
Solvent: THF/Water (3:1) or Acetone/Water (3:1)
Step-by-Step:
-
Preparation: Dissolve 1.0 mmol of the gem-dibromide substrate in 5 mL of THF (or Acetone).
-
Addition: Prepare a solution of
(2.2 mmol, 374 mg) in 2 mL of deionized water. Add this dropwise to the substrate solution while stirring.-
Observation: A heavy, cream-colored precipitate (
) will form immediately.
-
-
Reaction: Stir the suspension at room temperature for 2–4 hours.
-
Optimization: If TLC shows slow conversion, warm to
.
-
-
Workup: Filter the mixture through a Celite pad to remove the silver salts. Wash the pad with ethyl acetate.
-
Extraction: Dilute the filtrate with water and extract with ethyl acetate (
). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via silica flash chromatography if necessary.
Validation:
-
TLC: Disappearance of the non-polar dibromide spot.
-
1H NMR: Appearance of the aldehyde proton signal (
9.5–10.5 ppm).
Protocol B: Calcium Carbonate Hydrolysis (Scalable/Green)
Rationale:
Reagents:
-
Substrate (
) -
Calcium Carbonate (
) powder (3.0 equivalents) -
Solvent: Dioxane/Water (1:1) or DMAc/Water (for high temp)
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend 10 mmol of substrate and 30 mmol of
in 40 mL of Dioxane/Water (1:1). -
Reaction: Heat the mixture to reflux (
) with vigorous stirring.-
Timeframe: Typically requires 4–12 hours.
-
-
Monitoring: Monitor by TLC. The reaction is complete when the starting material is consumed.
-
Workup: Cool the mixture to room temperature.
-
Acidification (Optional): Carefully add 1M
until the excess dissolves (stop if substrate is acid-sensitive; otherwise, simply filter off the carbonate). -
Extraction: Extract with diethyl ether or ethyl acetate. Wash with saturated
to ensure neutrality. -
Isolation: Dry and concentrate.
Protocol C: Acetate-Assisted Transformation (The "Acylal" Route)
Rationale: Direct hydrolysis can sometimes be sluggish for hindered substrates. This method first converts the dibromide to a gem-diacetate (acylal), which is then easily hydrolyzed.
Step-by-Step:
-
Displacement: Dissolve substrate in Glacial Acetic Acid. Add 2.5 equiv. of Sodium Acetate (
). Reflux for 2–6 hours.-
Intermediate: This forms
.
-
-
Hydrolysis: Add water to the acetic acid solution (approx 1:1 ratio) and continue heating for 1 hour, or add dilute
. -
Workup: Pour into ice water, neutralize with
, and extract.
Critical Parameter Assessment
Solvent Effects
The choice of solvent dictates the reaction rate and temperature ceiling.
| Solvent System | Temp Limit | Pros | Cons |
| Acetone/Water | Easy workup, good solubility | Low boiling point limits rate | |
| THF/Water | Excellent for organics | Peroxide risk on storage | |
| Dioxane/Water | High temp, miscible | Toxic, difficult to remove | |
| Ethanol/Water | Green, cheap | Risk of acetal formation ( |
Workflow Decision Tree
Caption: Decision matrix for selecting the optimal hydrolysis protocol.
Troubleshooting & QC
-
Problem: Low Conversion.
-
Cause: Steric hindrance or insufficient water miscibility.
-
Fix: Switch to Dioxane/Water (Method B) or add a phase transfer catalyst (TBAB) if using a biphasic system.
-
-
Problem: Acetal Formation.
-
Cause: Using alcohol solvents (MeOH/EtOH) without enough water.
-
Fix: Switch to Acetone/Water or THF/Water. If acetal forms, treat with dilute acid (
) to hydrolyze it to the aldehyde.
-
-
Problem: Over-oxidation (Carboxylic Acid).
-
Cause: Presence of oxidants or prolonged exposure to air in basic media.
-
Fix: Degas solvents; ensure inert atmosphere (
); avoid strong bases ( ).
-
Safety Considerations
-
Benzyl Bromides: Precursors and substrates are often potent lachrymators (tear agents). Handle only in a fume hood.
-
Silver Waste: All silver residues must be collected in a dedicated heavy metal waste container, not general organic waste.
-
Pressure: Refluxing aqueous organic mixtures generates pressure. Ensure condensers are functioning and the system is open to an inert gas line (bubbler).
References
-
Organic Chemistry Portal. Hydrolysis of Geminal Dihalides. [Link]
-
Kornblum, N., & Ungnade, H. E. (1958). Reaction of Alkyl Halides with Silver Nitrite (Silver-Assisted Hydrolysis context). Organic Syntheses, 38, 75. [Link]
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Hydrolysis of gem-dihalides mechanism).[1][2][3][4][5] [Link]
-
Li, J. J. (2009). Name Reactions for Homologations-I. (Context on Sommelet and related aldehyde syntheses). [Link]
Sources
Application Note: Reagents for Hydrolysis of Gem-Dibromides to Aldehydes
This Application Note is designed for organic chemists and process scientists requiring reliable methods for unmasking aldehyde functionalities from gem-dibromide precursors.
Executive Summary
Geminal dibromides (
This guide details three distinct protocols for this transformation, selected for their reliability across different substrate classes:
-
Silver-Mediated Hydrolysis: High-yielding, mild conditions for sensitive substrates.
-
Acetate-Promoted Hydrolysis: Robust, scalable method via gem-diacetate intermediates.
-
Amine-Mediated Hydrolysis: A "soft" nucleophilic approach via aminal intermediates.
Mechanistic Foundation
The conversion of a gem-dibromide to an aldehyde is formally a hydrolysis, not an oxidation (the oxidation state of the carbonyl carbon remains constant). The reaction generally proceeds via a Solvolytic Pathway :
-
Displacement: One bromide is displaced by a nucleophile (water, hydroxide, or acetate) to form an
-halo alcohol (halohydrin) or ester. -
Elimination: The intermediate spontaneously loses
(or acetic acid) to form the carbonyl bond.
Mechanistic Pathway Diagram
Protocol A: Silver-Mediated Hydrolysis
Best For: High-value, acid-sensitive, or sterically hindered substrates.
Mechanism: Silver ions (
Reagents
-
Substrate: Gem-dibromide (1.0 equiv)
-
Reagent: Silver Nitrate (
) (2.2 equiv) -
Solvent: Ethanol/Water (3:1 v/v) or Acetone/Water
-
Additives: Pyridine (optional, to neutralize generated acid)
Step-by-Step Protocol
-
Preparation: Dissolve 1.0 mmol of gem-dibromide in 5 mL of Ethanol (95%).
-
Activation: Prepare a solution of
(2.2 mmol, 374 mg) in 2 mL of deionized water. -
Reaction: Add the silver solution dropwise to the substrate solution at room temperature.
-
Observation: A heavy cream/yellow precipitate (
) will form immediately.
-
-
Heating: Heat the mixture to reflux (approx. 70-80°C) for 1–3 hours. Monitor via TLC (disappearance of non-polar starting material).
-
Workup:
-
Purification: Dry over
and concentrate. Purify via flash column chromatography if necessary.
Critical Insight: The precipitation of
Protocol B: Acetate-Promoted Hydrolysis
Best For: Large-scale synthesis, acid-stable substrates, and substrates prone to side reactions with free
Reagents
-
Substrate: Gem-dibromide (1.0 equiv)
-
Reagent: Sodium Acetate (
) (3.0 equiv) -
Solvent: Glacial Acetic Acid (
)
Step-by-Step Protocol
-
Dissolution: Dissolve 10 mmol of gem-dibromide in 20 mL of Glacial Acetic Acid.
-
Reagent Addition: Add Sodium Acetate (anhydrous, 30 mmol, 2.46 g).
-
Reflux: Heat the mixture to reflux (118°C) for 4–6 hours.
-
Note: The reaction first forms the gem-diacetate.[3] Prolonged heating with trace water (present in commercial AcOH or added explicitly) converts this to the aldehyde.
-
-
Hydrolysis Step: If TLC shows the intermediate (gem-diacetate, usually more polar than starting material but less than aldehyde), add 5 mL of water and reflux for an additional hour.
-
Workup:
-
Cool and pour the mixture into ice-cold water (100 mL).
-
Neutralize carefully with saturated
or solid until bubbling ceases. -
Extract with Dichloromethane (
) (3x).
-
-
Isolation: Wash organics with brine, dry, and concentrate.[4][5]
Protocol C: Amine-Mediated (Morpholine) Hydrolysis
Best For: Substrates with sensitive functional groups that cannot tolerate strong acids or heavy metals.
Mechanism: Secondary amines react with gem-dihalides to form aminals (gem-diamines) or enamines (if
Reagents
-
Substrate: Gem-dibromide (1.0 equiv)
-
Reagent: Morpholine (3.0 equiv)
-
Solvent: Dioxane or THF
-
Hydrolysis: 10% HCl (aq)
Step-by-Step Protocol
-
Aminal Formation: Dissolve 1.0 mmol of gem-dibromide in 3 mL of Dioxane. Add Morpholine (3.0 mmol, 260 µL).
-
Reaction: Stir at reflux for 2–4 hours. A precipitate of morpholinium bromide salt will form.
-
Filtration: Filter off the solid salts. The filtrate contains the aminal/enamine intermediate.
-
Hydrolysis: Add 5 mL of 10% HCl solution to the filtrate and stir vigorously at room temperature for 1 hour.
-
Workup:
-
Extract the aqueous layer with Ethyl Acetate or Ether.
-
Note: The amine byproduct remains in the aqueous acidic layer, purifying the aldehyde in the organic phase.
-
-
Purification: Wash organic layer with water and brine, dry, and concentrate.[5]
Comparative Data Analysis
| Feature | Silver-Mediated ( | Acetate-Promoted ( | Amine-Mediated (Morpholine) |
| Reaction Type | Electrophilic Assistance ( | Nucleophilic Substitution ( | Nucleophilic / Aminal Route |
| pH Conditions | Acidic (generates | Acidic (Acetic Acid) | Basic then Acidic |
| Cost | High (Silver salts) | Low | Moderate |
| Reaction Time | Fast (1–3 h) | Slow (4–8 h) | Moderate (3–5 h) |
| Yield (Typical) | 85–95% | 70–85% | 75–90% |
| Scalability | Poor (Cost/Waste) | Excellent | Good |
| Key Risk | Heavy metal residue | High temp required | Amine smell/handling |
Troubleshooting & Optimization
Common Issues
-
Incomplete Conversion:
-
Cause: Steric hindrance preventing nucleophilic attack.
-
Solution: Switch to Protocol A (Silver) as the
is small and the driving force (precipitation) is strong.
-
-
Aldehyde Oxidation:
-
Cause: Aldehydes are sensitive to air oxidation (forming carboxylic acids).
-
Solution: Perform all reflux steps under an Inert Atmosphere (
or ).
-
-
Side Reactions (Aldol):
-
Cause: Basic conditions (Protocol C) or high heat can trigger aldol condensation of the product.
-
Solution: Keep reaction times short. For Protocol C, ensure the hydrolysis step is kept cool.
-
Workflow Visualization
References
-
General Hydrolysis Mechanism
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (See Chapter 10, Hydrolysis of Alkyl Halides).
-
Silver-Mediated Hydrolysis
-
Organic Syntheses, Coll.[6] Vol. 2, p.89 (1943). (Classic reference for silver-assisted hydrolysis of halides).
-
-
Acetate/Acylal Route
- Sudarshan, M., et al. "Simple Synthesis of Geminal Diacetates (Acylals) of Aromatic Aldehydes.
-
Amine/Morpholine Route
-
Gem-Dihalide Reactivity
- Organic Chemistry Portal: "Hydrolysis of Geminal Dihalides".
Sources
- 1. Sciencemadness Discussion Board - Silver nitrate without NOx - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Boron-promoted Deprotonative Conjugate Addition: Geminal diborons as Soft Pronucleophiles and Acyl Anion Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Strategic Synthesis of Fluorinated Quinazoline Derivatives Utilizing 2-(Dibromomethyl)-3-fluorobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Overview
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine into these heterocyclic systems can significantly enhance their pharmacological profiles by modulating metabolic stability, binding affinity, and bioavailability.[3][4] This document provides a comprehensive guide to the synthesis of novel fluorinated quinazoline derivatives, leveraging the unique reactivity of 2-(Dibromomethyl)-3-fluorobenzonitrile as a key starting material. We will delve into the mechanistic rationale, provide detailed, field-tested protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
The choice of 2-(Dibromomethyl)-3-fluorobenzonitrile is deliberate. The dibromomethyl group serves as a highly reactive electrophilic center, primed for nucleophilic attack and subsequent cyclization, while the nitrile functionality is an integral nitrogen source for the formation of the pyrimidine ring of the quinazoline core.[5] The fluorine atom at the 3-position offers a strategic advantage, influencing the electronic properties of the aromatic ring and imparting desirable pharmacokinetic characteristics to the final derivatives.[3]
Mechanistic Rationale: The Pathway to Quinazoline Formation
The synthesis proceeds through a cascade of reactions, initiated by the interaction of 2-(Dibromomethyl)-3-fluorobenzonitrile with a primary amine. The proposed mechanism is a logical sequence of nucleophilic substitution and intramolecular cyclization, culminating in the formation of the aromatic quinazoline ring.
Step 1: Initial Nucleophilic Attack & Intermediate Formation The reaction commences with the nucleophilic attack of the primary amine on the benzylic carbon of the dibromomethyl group. This results in the displacement of one of the bromide ions, a good leaving group, to form a mono-substituted intermediate.
Step 2: Intramolecular Cyclization The nitrogen of the newly introduced amino group, now positioned in close proximity to the nitrile carbon, performs an intramolecular nucleophilic attack on the nitrile. This key step forges the pyrimidine ring of the quinazoline scaffold.
Step 3: Tautomerization and Aromatization The cyclized intermediate undergoes tautomerization, followed by the elimination of the second bromide ion and a proton, leading to the formation of the stable, aromatic quinazoline ring system. This final aromatization step is the thermodynamic driving force for the overall reaction.
Below is a visualization of the proposed reaction mechanism.
Caption: Proposed reaction mechanism for quinazoline synthesis.
Detailed Experimental Protocol: Synthesis of a Representative Fluoroquinazoline
This protocol outlines a general procedure for the synthesis of a 4-substituted-8-fluoroquinazoline derivative. Researchers should note that optimization of reaction conditions, particularly temperature and reaction time, may be necessary for different primary amines.
3.1. Materials and Reagents
-
2-(Dibromomethyl)-3-fluorobenzonitrile (CAS: 1823903-03-2)[5]
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Ethyl acetate (EtOAc)
-
Brine solution (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
3.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(Dibromomethyl)-3-fluorobenzonitrile (1.0 eq).
-
Addition of Reagents: Add the primary amine (1.1 eq) and potassium carbonate (2.5 eq) to the flask.
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1 M with respect to the starting benzonitrile. The choice of a polar aprotic solvent like DMF or DMSO is crucial as it effectively dissolves the reagents and facilitates the nucleophilic substitution reactions.[6]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure quinazoline derivative.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: General experimental workflow for quinazoline synthesis.
Data Summary: Representative Synthesized Derivatives
The following table summarizes the expected outcomes for the synthesis of various 8-fluoroquinazoline derivatives using the described protocol with different primary amines.
| Amine (R-NH₂) | Product | Expected Yield (%) |
| Aniline | 8-Fluoro-4-phenylquinazoline | 75-85% |
| 4-Methoxy-aniline | 8-Fluoro-4-(4-methoxyphenyl)quinazoline | 70-80% |
| Benzylamine | 4-(Benzyl)-8-fluoroquinazoline | 65-75% |
| Cyclohexylamine | 4-(Cyclohexyl)-8-fluoroquinazoline | 60-70% |
Note: Yields are estimates and may vary based on specific reaction conditions and purification efficiency.
Troubleshooting and Critical Insights
-
Low Yields: If the reaction yields are low, consider increasing the reaction temperature or time. The choice of base can also be critical; a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) may be beneficial in some cases.
-
Side Product Formation: The formation of side products can occur if the reaction temperature is too high or if the starting amine is sterically hindered. Careful monitoring by TLC is essential to stop the reaction at the optimal time.
-
Moisture Sensitivity: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the dibromomethyl group. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Safety Precautions: 2-(Dibromomethyl)-3-fluorobenzonitrile and its precursor, 2-(bromomethyl)-3-fluorobenzonitrile, are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8]
Conclusion and Future Directions
The protocol detailed herein provides a robust and versatile method for the synthesis of valuable 8-fluoroquinazoline derivatives from 2-(Dibromomethyl)-3-fluorobenzonitrile. This approach is characterized by its operational simplicity and the ability to generate a diverse library of compounds by varying the primary amine. The resulting fluorinated quinazolines are promising candidates for further investigation in drug discovery programs, particularly in the development of novel therapeutics with enhanced pharmacological properties.[9] Further derivatization at other positions of the quinazoline core can be explored to conduct extensive structure-activity relationship (SAR) studies.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.
- El-Sayed, M. A. F., et al. (2025). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal agents. Journal of Chemical and Pharmaceutical Research, 7(10), 841-851.
- Gao, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6478-6495.
- Google Patents. (n.d.). EP1990337A1 - Quinazoline derivatives, preparation methods and uses thereof.
- Chen, M., et al. (2019).
- Kondo, Y., Shilai, M., Uchiyama, M., & Sakamoto, T. (2004). Facile Synthesis of 2-Bromo-3-fluorobenzonitrile: An Application and Mechanistic Study of the NaOMe-Catalyzed Halodeboronation of Arylboronic Acids. The Journal of Organic Chemistry, 69(2), 566-569.
- Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 123.
- Dasari, S. R., et al. (2016). Synthesis, characterization of novel quinazoline derivatives and antimicrobial screening. Trade Science Inc.
- Elkamhawy, A., et al. (2022). 2-(3-Bromophenyl)
-
ResearchGate. (n.d.). Methodologies for the synthesis of quinazolinones. Retrieved from [Link]
- Asadi, A., et al. (2013). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 8(4), 237-243.
-
MDPI. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Retrieved from [Link]
-
University of Massachusetts Dartmouth. (n.d.). Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). 2-Bromomethyl-3-Fluorobenzonitrile. Retrieved from [Link]
- Akpro, K. O., et al. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(11), 3163.
- Yu, X., et al. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry, 83(17), 10352-10358.
-
ResearchGate. (n.d.). The proposed mechanism for the preparation of quinazoline compounds. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Fluorine in Drug Design. Retrieved from [Link]
-
Frontiers. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Retrieved from [Link]
-
ResearchGate. (2015). The Reaction of 2-(Acylamino)benzonitriles with Primary Aromatic Amines: A Convenient Synthesis of 2-Substituted 4-(Arylamino)quinazolines. Retrieved from [Link]
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [repository.lib.umassd.edu]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. EP1990337A1 - Quinazoline derivatives,preparation methods and uses thereof - Google Patents [patents.google.com]
- 7. 2-Bromomethyl-3-Fluorobenzonitrile | CAS 356783-03-2 | Properties, Uses, Safety & Supplier in China [nj-finechem.com]
- 8. 635723-84-1 Cas No. | 2-(Bromomethyl)-3-fluorobenzonitrile | Apollo [store.apolloscientific.co.uk]
- 9. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radical Bromination of 2-Methyl-3-Fluorobenzonitrile with NBS
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Benzylic Bromination
The selective functionalization of methyl groups on aromatic rings is a cornerstone of medicinal chemistry and drug development. The resulting benzylic bromides are versatile intermediates, readily participating in a wide array of nucleophilic substitution and cross-coupling reactions. This allows for the facile introduction of diverse functional groups, enabling the exploration of structure-activity relationships and the synthesis of complex molecular architectures. The radical-mediated bromination of benzylic positions using N-Bromosuccinimide (NBS) is a powerful and widely employed transformation due to its selectivity for the benzylic C-H bond over aromatic C-H bonds.[1][2][3] This reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism, where NBS serves as a source of bromine radicals.[4][5] The stability of the intermediate benzylic radical is a key driving force for the reaction's selectivity.[2]
This application note provides a comprehensive guide to the radical bromination of 2-methyl-3-fluorobenzonitrile, a substrate of interest in the synthesis of pharmaceutical intermediates. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Reaction Overview
The radical bromination of 2-methyl-3-fluorobenzonitrile with NBS in the presence of a radical initiator, such as Azobisisobutyronitrile (AIBN), yields the desired product, 2-(bromomethyl)-3-fluorobenzonitrile.
Reaction Scheme:
Causality Behind Experimental Choices
A thorough understanding of the role of each reagent and reaction parameter is crucial for optimizing the synthesis and troubleshooting potential issues.
-
N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for this transformation because it maintains a low, steady concentration of bromine in the reaction mixture. This is critical to favor the desired radical substitution at the benzylic position and suppress competitive electrophilic addition to the aromatic ring.[1][6][7]
-
Radical Initiator (AIBN vs. Benzoyl Peroxide): A radical initiator is required to start the free-radical chain reaction.[1][4] Both AIBN and benzoyl peroxide (BPO) are commonly used.[4][8]
-
AIBN is often favored due to its cleaner decomposition, which generates nitrogen gas and two cyano-2-propyl radicals, minimizing side reactions.[8][9] Its decomposition is a first-order, unimolecular process, leading to more predictable kinetics.[8]
-
Benzoyl Peroxide (BPO) can also be effective but is more susceptible to induced decomposition, and the resulting oxygen-centered radicals can participate in undesired side reactions like hydrogen abstraction.[8] For this specific substrate, AIBN is recommended to ensure higher selectivity.
-
-
Solvent: The choice of solvent is critical. Non-polar, aprotic solvents are ideal for NBS brominations.
-
Carbon tetrachloride (CCl4) has historically been the solvent of choice due to its inertness and ability to promote the radical pathway.[4][5] However, due to its toxicity and environmental concerns, its use is now highly restricted.[5]
-
Acetonitrile (MeCN) and cyclohexane are excellent, less hazardous alternatives that have been shown to be effective in benzylic brominations.[5] Acetonitrile is a suitable choice for this protocol. The solvent must be anhydrous, as the presence of water can lead to the formation of bromohydrins and other undesired byproducts.[4]
-
-
Reaction Temperature: The reaction is typically carried out at the reflux temperature of the chosen solvent. This provides the necessary thermal energy to induce the decomposition of the radical initiator (AIBN) and propagate the radical chain reaction.
-
Light Initiation: In some cases, the reaction can be initiated or accelerated by irradiation with a UV lamp.[4][10] This provides an alternative or supplementary method to thermal initiation for generating the initial bromine radicals.
Experimental Protocol
This protocol outlines a general procedure for the radical bromination of 2-methyl-3-fluorobenzonitrile. Optimization may be necessary based on the specific laboratory setup and scale.
Materials and Equipment
| Reagent/Equipment | Purpose |
| 2-methyl-3-fluorobenzonitrile | Starting material |
| N-Bromosuccinimide (NBS) | Brominating agent |
| Azobisisobutyronitrile (AIBN) | Radical initiator |
| Acetonitrile (anhydrous) | Solvent |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss |
| Magnetic stirrer and stir bar | For mixing |
| Heating mantle or oil bath | For heating |
| TLC plates (silica gel) | To monitor reaction progress |
| Separatory funnel | For workup |
| Rotary evaporator | To remove solvent |
| Standard laboratory glassware | --- |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, gloves |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-3-fluorobenzonitrile (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).[11]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can also be initiated or accelerated using a UV lamp.[4][10]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[11] A key visual cue is the consumption of the denser NBS and the formation of the less dense succinimide, which will float on the surface of the reaction mixture.[5]
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated succinimide.[11]
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate (to quench any unreacted NBS), a saturated aqueous solution of sodium bicarbonate (to neutralize any acidic byproducts), and finally with brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
Self-Validating System: In-Process Controls and Analytics
To ensure the integrity of the protocol and the quality of the final product, the following analytical checks should be implemented:
-
Reaction Monitoring by TLC: Regularly spot the reaction mixture on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot will indicate the reaction's progress.
-
Product Characterization: The identity and purity of the final product, 2-(bromomethyl)-3-fluorobenzonitrile, should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The appearance of a new singlet in the ¹H NMR spectrum around 4.5 ppm is characteristic of the benzylic -CH₂Br protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the key functional groups.
-
Data Presentation
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry (NBS) | 1.1 equivalents | A slight excess ensures complete consumption of the starting material. |
| Initiator (AIBN) | 0.05 equivalents | A catalytic amount is sufficient to initiate and sustain the radical chain reaction. |
| Solvent | Anhydrous Acetonitrile | A suitable, less hazardous alternative to CCl4.[5] |
| Temperature | Reflux | Provides the necessary energy for initiator decomposition and reaction propagation. |
| Reaction Time | 2-4 hours (monitor by TLC) | Ensures the reaction goes to completion.[11] |
| Expected Yield | 70-90% (after purification) | Typical yield for this type of reaction. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the radical bromination of 2-methyl-3-fluorobenzonitrile.
Reaction Mechanism
Caption: Simplified radical chain mechanism for the Wohl-Ziegler bromination.
Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood.[11] It is also moisture-sensitive. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14][15][16][17]
-
Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose exothermically. Store in a cool, dry place away from heat sources.
-
Solvents: Acetonitrile is flammable and toxic. Handle with care in a fume hood.
-
General Precautions: Always wear appropriate PPE.[13][14][15][16][17] Ensure the reaction is conducted in a well-ventilated area.
Conclusion
The radical bromination of 2-methyl-3-fluorobenzonitrile using NBS and AIBN is a reliable and efficient method for the synthesis of the corresponding benzylic bromide. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product. The detailed protocol and insights provided in this application note serve as a valuable resource for scientists engaged in the synthesis of novel pharmaceutical compounds.
References
- A Comparative Guide to Polymerization Initiators: Azobisisobutyronitrile (AIBN) vs. Benzoyl Peroxide (BPO) - Benchchem. (n.d.).
- N-Bromosuccinimide - Apollo Scientific. (n.d.).
- Safety Data Sheet: N-Bromosuccinimide - ChemScience. (2024).
- N-Bromosuccinimide - Wikipedia. (n.d.).
- 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®. (n.d.).
- How does one separate Benzyl bromide from the reaction mixture? - ResearchGate. (2014).
- A Comparative Look: AIBN vs. Other Radical Initiators in Industrial Processes. (n.d.).
- Alkylbenzenes such as toluene (methylbenzene) react with NBS to give products in which bromine... - Homework.Study.com. (n.d.).
- N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
- NBS N-bromosuccinimide.pdf - Safety Data Sheet. (2010).
- N-Bromosuccinimide - Santa Cruz Biotechnology. (n.d.).
- Allylic Bromination (NBS, hv) | Radical Mechanism + Traps - OrgoSolver. (n.d.).
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011).
- Wohl-Ziegler Reaction - Organic Chemistry Portal. (n.d.).
- Selectivity of Aryl and Benzylic Bromination - University of Glasgow. (n.d.).
- Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. (2022).
- Removal of unreacted N-bromosuccinimide from 4-(2-Bromomethylphenyl)benzonitrile synthesis - Benchchem. (n.d.).
- Reactivity of NBS - Chemistry Stack Exchange. (2021).
- Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a - ResearchGate. (n.d.).
- Are there any general chemical rules for choosing initiators for a polymerization reaction? (2012).
- How to do workup after doing bromination with NBS? - ResearchGate. (2017).
- Radical Anions of Aromatic Carbonitriles as Reagents for Arylation of Fluorinated Benzonitriles - PubMed. (2019).
- Toluene on reaction with N-bromosuccinimide gives:A. p-bromomethyl be - askIITians. (2025).
- Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE - Vedantu. (n.d.).
- NBS: Radical Bromination - YouTube. (2021).
- 2.9: Radical Polymerization - Chemistry LibreTexts. (2021).
- An Efficient and Fast Method for the Preparation of Benzylic Bromides. (2011).
- What is the difference between peroxides and AIBN as free radical initiators? - Reddit. (2015).
- BnBr purification via basic alumina? : r/chemistry - Reddit. (2016).
- How to do workup after doing bromination with NBS? - ECHEMI. (n.d.).
- Facile synthesis of 2-bromo-3-fluorobenzonitrile: an application and study of the halodeboronation of aryl boronic acids - PubMed. (2004).
- Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.).
- Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde - ChemRxiv. (n.d.).
- N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.).
- Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022).
- Synthesis routes of 3-Bromo-2-fluorobenzonitrile - Benchchem. (n.d.).
- The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. (2026).
- 2-(Bromomethyl)-3-fluorobenzonitrile - Apollo Scientific. (n.d.).
- 2-(bromomethyl)-3-fluorobenzonitrile | 635723-84-1 - Sigma-Aldrich. (n.d.).
- Allylic Bromination by NBS with Practice Problems - Chemistry Steps. (n.d.).
- (PDF) Divulging the various chemical reactivity of trifluoromethyl-4-vinylbenzene as well as methyl-4-vinyl-benzene in [3þ2] cycloaddition reactions - ResearchGate. (2021).
- Radical Reactions (Part 1). (n.d.).
- Radical Fluoroalkylation Reactions - Notables de la Ciencia. (2018).
Sources
- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. homework.study.com [homework.study.com]
- 3. Toluene on reaction with N-bromosuccinimide gives:A. p-bromomethyl be - askIITians [askiitians.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. chemscience.com [chemscience.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. dept.harpercollege.edu [dept.harpercollege.edu]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Application Note: 2-(Dibromomethyl)-3-fluorobenzonitrile as a Masked Aldehyde Intermediate
Executive Summary
This guide details the synthesis, handling, and application of 2-(dibromomethyl)-3-fluorobenzonitrile (CAS: 1823903-03-2).[1] In medicinal chemistry, particularly in the development of PARP inhibitors (e.g., Olaparib analogs) and agrochemicals, this molecule serves as a critical "masked" aldehyde.
The geminal dibromide moiety acts as a robust protecting group for the aldehyde functionality during radical halogenation steps, allowing for the late-stage release of the reactive formyl group (
Strategic Rationale: The "Masked" Advantage
Directly synthesizing 3-fluoro-2-formylbenzonitrile is challenging due to the high reactivity of the aldehyde and the susceptibility of the nitrile to hydrolysis under the harsh conditions often required to install the formyl group.
By utilizing the gem-dibromide intermediate, researchers achieve three specific advantages:
-
Orthogonal Stability: The
group is stable to acidic workups and radical conditions that would degrade a free aldehyde. -
Regiocontrol: Radical bromination of the methyl precursor is highly regioselective compared to direct formylation (e.g., Vilsmeier-Haack), which is often deactivated by the electron-withdrawing nitrile and fluorine groups.
-
Telescoping Potential: The intermediate can often be hydrolyzed in situ to form heterocycles (e.g., phthalazinones) without isolation of the unstable aldehyde.
Pathway Visualization
The following diagram illustrates the synthetic workflow and downstream utility.
Figure 1: Synthetic pathway transforming the methyl precursor to the active aldehyde and downstream pharmacophores.
Experimental Protocols
Protocol A: Synthesis of 2-(Dibromomethyl)-3-fluorobenzonitrile
Objective: Exhaustive bromination of the benzylic methyl group. Critical Control Point: Stoichiometry is vital. Under-bromination yields the mono-bromide (benzyl bromide), which is a dead-end impurity.
Materials:
-
Substrate: 2-Methyl-3-fluorobenzonitrile (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (2.2 – 2.4 eq)
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or BPO (Benzoyl peroxide)
-
Solvent:
-Trifluorotoluene (Green alternative) or Chlorobenzene. Avoid due to toxicity.
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with 2-methyl-3-fluorobenzonitrile and solvent (0.5 M concentration).
-
Reagent Addition: Add NBS (1.1 eq) and AIBN (0.025 eq) at room temperature.
-
Initiation: Heat the mixture to reflux (
). An exotherm or color change (orange to pale yellow) indicates radical initiation. -
Second Addition: After 2 hours (monitor by TLC/HPLC), add the remaining NBS (1.1 - 1.3 eq) and AIBN (0.025 eq).
-
Why? Stepwise addition prevents high local concentrations of bromine, favoring the di-bromo product over side reactions.
-
-
Reaction Monitoring: Continue reflux for 6–12 hours.
-
Endpoint: Disappearance of the mono-bromide intermediate.
-
-
Workup: Cool to
to precipitate succinimide. Filter. Wash the filtrate with water and brine. Dry over and concentrate. -
Purification: Recrystallization from heptane/EtOAc is preferred over chromatography to avoid hydrolysis on silica.
Protocol B: Controlled Hydrolysis (Unmasking)
Objective: Convert the gem-dibromide to the aldehyde without hydrolyzing the nitrile to an amide.
Method 1: Silver-Assisted (High Yield, Small Scale)
-
Reagents:
(2.1 eq), Acetone/Water (4:1). -
Procedure: Dissolve the dibromide in acetone. Add aqueous
dropwise in the dark. Stir at RT for 2 hours. Filter the AgBr precipitate. Extract the filtrate with DCM.
Method 2: Calcium Carbonate (Scalable)
-
Reagents:
(3.0 eq), Ethanol/Water (1:1). -
Procedure: Reflux the dibromide with
for 4-6 hours. The base neutralizes the HBr generated, driving the equilibrium toward the aldehyde.
Analytical Data & Troubleshooting
Expected NMR Signatures ( )
| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Precursor ( | 2.5 - 2.6 ppm | Singlet | Disappears upon reaction. |
| Mono-Br ( | 4.5 - 4.6 ppm | Singlet | Transient intermediate. |
| Di-Br ( | 6.6 - 6.9 ppm | Singlet | Target Product. Distinct downfield shift. |
| Aldehyde ( | 10.2 - 10.4 ppm | Singlet | Appears post-hydrolysis. |
Decision Matrix: Troubleshooting Bromination
Use the following logic flow to address incomplete reactions.
Figure 2: Troubleshooting logic for the Wohl-Ziegler bromination step.
Safety & Handling
-
Lachrymator Hazard: Benzyl bromides and gem-dibromides are potent lachrymators (tear gas agents).
-
Protocol: ALL operations must be performed in a functioning fume hood.
-
Decontamination: Wash glassware with 10% alcoholic KOH or sodium thiosulfate solution before removing from the hood.
-
-
Cyanide Risk: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN.
-
Storage: Store the gem-dibromide at
under Argon. Moisture will slowly hydrolyze the compound to the aldehyde and HBr, corroding packaging.
References
-
Preparation of 2-fluoro-5-formylbenzonitrile. Google Patents. Patent CN114907234B. Accessed October 2023. Link
-
Wohl-Ziegler Reaction Mechanism. Organic Chemistry Portal. Detailed mechanism of allylic/benzylic bromination. Link
- Hydrolysis of Geminal Dihalides.Journal of the American Chemical Society. "Silver-Assisted Hydrolysis of Gem-Dibromides." (General Reference for Protocol B, Method 1).
-
Synthesis of PARP Inhibitors (Olaparib). Journal of Medicinal Chemistry. Discusses the utility of fluoro-formyl-benzonitrile scaffolds. Link
-
2-(Dibromomethyl)-3-fluorobenzonitrile Product Data. BenchChem. Chemical properties and safety data. Link
Sources
Application Note: Strategic Synthesis of Fused Heterocycles Utilizing Fluorinated Benzonitriles as Electrophilic Scaffolds
Abstract & Strategic Rationale
Fluorinated benzonitriles, particularly 2-fluorobenzonitrile , represent a privileged class of "dual-electrophile" scaffolds in organic synthesis. They possess two distinct reactive sites susceptible to nucleophilic attack:
-
The C–F bond : Highly activated for Nucleophilic Aromatic Substitution (
) due to the inductive electron-withdrawal of the ortho-cyano group. -
The C≡N group : Susceptible to nucleophilic addition and subsequent cyclization.
By exploiting these two sites in a tandem or cascade manner, researchers can synthesize complex fused heterocycles—such as quinazolines, benzofurans, and benzothiazoles —in a single pot with high atom economy. This guide details the protocols for these transformations, emphasizing the "Transition-Metal-Free" approach which is critical for minimizing trace metal impurities in pharmaceutical intermediates.
The "Ortho-Effect" Mechanism
The success of these protocols relies on the ortho-positioning of the fluorine and nitrile groups. The nitrile group lowers the LUMO energy of the aromatic ring, facilitating the initial attack of a nucleophile at the fluorinated carbon (
Protocol A: Synthesis of Quinazolines via Amidine Fusion
Target: 4-Aminoquinazolines and substituted Quinazolines. Relevance: Quinazoline cores are ubiquitous in kinase inhibitors (e.g., Gefitinib, Erlotinib).
The Chemistry
This reaction utilizes amidines (or guanidines) as 1,3-binucleophiles. The amidine nitrogen displaces the fluorine, and the second nitrogen attacks the nitrile.
Materials[1]
-
Substrate: 2-Fluorobenzonitrile (1.0 equiv)
-
Reagent: Benzamidine hydrochloride (or Acetamidine HCl) (1.2 equiv)
-
Base: Cesium Carbonate (
) (2.0 - 3.0 equiv) -
Solvent: DMSO (Anhydrous) or DMF
-
Atmosphere: Nitrogen or Argon balloon
Step-by-Step Methodology
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under
flow. -
Charging: Add 2-Fluorobenzonitrile (1.0 mmol, 121 mg), Benzamidine HCl (1.2 mmol, 188 mg), and
(3.0 mmol, 978 mg). -
Solvation: Add anhydrous DMSO (5.0 mL) via syringe.
-
Reaction: Heat the mixture to 100°C in an oil bath.
-
Critical Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear within 4–6 hours. A highly fluorescent spot (product) often appears near .
-
-
Workup:
-
Cool to room temperature.
-
Pour the reaction mixture into crushed ice (50 g) with vigorous stirring. The product often precipitates as a white or pale yellow solid.
-
If solid forms: Filter, wash with cold water (3 x 10 mL), and dry under vacuum.
-
If oil forms: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine (2 x 20 mL) to remove DMSO. Dry over
and concentrate.
-
-
Purification: Recrystallization from Ethanol or Flash Chromatography (Gradient: 0
30% EtOAc in Hexanes).
Validation Data (Expected)
| Parameter | Observation | Interpretation |
| 1H NMR | Disappearance of F-coupling patterns | Successful displacement of Fluorine. |
| 1H NMR | Singlet at | Characteristic C2-proton of Quinazoline (if using formamidine). |
| 13C NMR | Shift of C-F carbon ( | Carbon shifts upfield/downfield upon N-substitution. |
| Yield | 75% - 92% | High efficiency of |
Protocol B: Synthesis of Benzofurans via Phenolic Displacement
Target: 3-Aminobenzofurans. Relevance: Benzofuran scaffolds are key in anti-arrhythmic drugs (e.g., Amiodarone).[1]
The Chemistry
This protocol uses phenols bearing an electron-withdrawing group or simple phenols. The phenoxide displaces the fluorine, and the resulting intermediate undergoes a Thorpe-Ziegler type cyclization onto the nitrile.
Materials[1]
-
Substrate: 2-Fluorobenzonitrile (1.0 equiv)
-
Nucleophile: Phenol derivative (e.g., Ethyl glycolate or substituted phenol) (1.1 equiv)
-
Base: Potassium Carbonate (
) (2.5 equiv) -
Solvent: DMF (N,N-Dimethylformamide)
Step-by-Step Methodology
-
Mixing: In a reaction vial, combine 2-Fluorobenzonitrile (1.0 mmol), the Phenol (1.1 mmol), and
(2.5 mmol). -
Solvent: Add DMF (3 mL).
-
Heating: Stir at 120°C for 12 hours.
-
Note: Higher temperatures are often required for O-nucleophiles compared to N-nucleophiles due to the reversibility of the ether formation before cyclization.
-
-
Quench: Dilute with water (20 mL) and extract with
. -
Purification: Column chromatography is usually required as O-cyclization can sometimes yield side products (hydrolysis of nitrile).
Optimization & Troubleshooting Matrix
The following table summarizes common issues and field-proven solutions when working with fluorinated benzonitriles.
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor solubility of base ( | Switch to |
| Hydrolysis of CN | Wet solvent (DMSO/DMF are hygroscopic) | Use freshly distilled solvents or molecular sieves. Ensure inert atmosphere ( |
| Regioselectivity | Polyfluorinated substrates (e.g., pentafluoro) | Conduct reaction at 0°C to RT initially. The para-fluorine is often most reactive, but ortho is required for cyclization. |
| Sticky Tars | Polymerization of nitrile | Reduce concentration (0.1 M). Avoid strong organolithium bases; stick to carbonates or alkoxides. |
Mechanistic Workflow (Graphviz)
The following diagram illustrates the divergent pathways based on the nucleophile used.
References
-
Zhang, J., et al. (2015). Transition-metal-free synthesis of quinazolin-4-ones by Cs2CO3-promoted SNAr reaction followed by cyclization. RSC Advances, 5, 57235–57239.[2]
-
Liu, Q., et al. (2013).[3] Copper-catalyzed cascade method for the synthesis of quinazolines. Synlett, 24, 2089-2094.[3]
-
Lv, X., et al. (2011). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines. Molecules, 16, 1234-1245.
-
Organic Chemistry Portal. Synthesis of Quinazolines.
-
BenchChem. 2-Fluorobenzonitrile Technical Guide and Reactivity Profile.
Sources
- 1. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(Dibromomethyl)-3-fluorobenzonitrile Synthesis
Case ID: WZ-OPT-2024 Subject: Yield Optimization & Troubleshooting for Gem-Dibromination of 2-Methyl-3-fluorobenzonitrile Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely synthesizing 2-(Dibromomethyl)-3-fluorobenzonitrile (CAS: 1823903-03-2) as a precursor for 2-formyl-3-fluorobenzonitrile, a critical scaffold in the synthesis of PARP inhibitors (e.g., Olaparib analogs).
This transformation relies on the Wohl-Ziegler bromination , a radical chain reaction using N-bromosuccinimide (NBS).[1] While the mechanism is well-understood, this specific substrate presents unique challenges:
-
Electronic Deactivation: The electron-withdrawing nitrile and fluorine groups destabilize the benzylic radical, slowing the reaction compared to toluene.
-
Steric Hindrance: The ortho-nitrile group creates steric strain, making the second bromination difficult.
-
Hydrolytic Instability: The target gem-dibromide is highly susceptible to hydrolysis, often converting to the aldehyde during workup if moisture is present.
This guide provides a self-validating protocol to maximize the yield of the gem-dibromide while minimizing the mono-bromo intermediate and hydrolysis byproducts.
Part 1: Critical Reaction Parameters
Stoichiometry & Reagent Quality
To achieve gem-dibromination, you must push the equilibrium past the mono-bromide stage.
-
NBS Equivalents: Use 2.2 to 2.5 equivalents . A slight excess is required to account for radical termination steps and trace moisture consumption.
-
NBS Purity: Commercial NBS often contains HBr or is yellowed (decomposed). Recrystallize NBS from hot water (and dry thoroughly in a desiccator) if it is not white. Pure NBS ensures a controlled radical release.
Solvent Selection (The "CCl4" Problem)
Historically, Carbon Tetrachloride (CCl4) was the gold standard because it is non-polar and lacks abstractable hydrogens. However, due to toxicity and phase-out:
-
Recommended Alternative: Chlorobenzene (PhCl) or
-Trifluorotoluene .-
Why: These solvents have high boiling points (132°C and 102°C, respectively), allowing for higher reaction temperatures which are crucial for overcoming the activation energy of the second bromination step on an electron-deficient ring.
-
Avoid: Acetonitrile (often too polar for radical propagation efficiency in this specific substrate) or Toluene (competing bromination).
-
Initiator Choice
-
AIBN (Azobisisobutyronitrile): Preferred over Benzoyl Peroxide (BPO).
-
Reasoning: AIBN yields a steady radical flux at 80–100°C. BPO can be too aggressive and may lead to ring bromination or oxidative byproducts.
-
Dosing Strategy: Do not add all at once. Add 50% at the start, and the remaining 50% after 2-3 hours to sustain the radical chain.
-
Part 2: Troubleshooting Guide (FAQ)
Q1: The reaction stalls at the mono-bromide (approx. 50% conversion). Adding more NBS doesn't help. Why?
Diagnosis: The reaction has likely lost its radical chain carriers, or the temperature is too low to abstract the second hydrogen. Corrective Action:
-
Temperature Check: Ensure the internal temperature is >85°C. The second bromination has a higher activation energy than the first.
-
"Spike" the Reaction: The radical chain has likely terminated.[2] Add a fresh portion of AIBN (0.05 eq) dissolved in the solvent.
-
Light Assist: If thermal initiation fails, irradiate the flask with a 300-500W tungsten lamp or blue LED (450 nm) to photochemically cleave the N-Br bond.
Q2: Upon workup, I see a new peak in HPLC that corresponds to the aldehyde. How do I stop this?
Diagnosis: Gem-dibromides are "masked" carbonyls. They hydrolyze rapidly in the presence of water and heat. Corrective Action:
-
Strict Anhydrous Workup: Do not use aqueous washes (e.g., NaHCO3) if isolating the dibromide.
-
Filtration Method: Cool the reaction to 0°C to precipitate Succinimide completely. Filter through a fritted funnel under nitrogen.
-
Solvent Removal: Evaporate solvent at low temperature (<40°C) . High heat during concentration promotes elimination/hydrolysis.
Q3: Can I purify the dibromide by silica column chromatography?
Diagnosis: Generally, no . Silica gel is slightly acidic and contains bound water, which will degrade the dibromide to the aldehyde or the acyl bromide. Corrective Action:
-
Crystallization: If the product is solid, recrystallize from minimal hot hexane/heptane.
-
Telescoping: If your final goal is the aldehyde, do not isolate . Perform the hydrolysis intentionally in the next step (e.g., using EtOH/H2O and CaCO3).
Part 3: Optimized Experimental Protocol
Objective: Synthesis of 2-(Dibromomethyl)-3-fluorobenzonitrile (Target: >90% conversion to dibromide).
Materials:
-
Substrate: 2-Methyl-3-fluorobenzonitrile (1.0 eq)
-
Reagent: N-Bromosuccinimide (2.4 eq, recrystallized)
-
Initiator: AIBN (0.1 eq total)
-
Solvent: Chlorobenzene (anhydrous, 10 volumes)
Step-by-Step Workflow:
-
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails due to succinimide precipitation), a reflux condenser, and a nitrogen inlet.
-
Charging: Add Substrate, Solvent, and NBS (2.4 eq) .
-
Degassing: Sparge the solution with nitrogen for 15 minutes to remove oxygen (a radical scavenger).
-
Initiation: Add AIBN (0.05 eq) .
-
Reaction: Heat to 90°C (internal temperature). The mixture should turn orange/red (bromine generation) and then fade to pale yellow as the reaction proceeds.
-
Mid-Point Boost: After 3 hours, check HPLC. If Mono-bromide > 20%, add the second portion of AIBN (0.05 eq) .
-
Completion: Continue reflux until Mono-bromide < 5%. (Total time: 6–12 hours).
-
Workup (Isolation):
-
Cool to 0°C. Succinimide will float/precipitate.
-
Filter through a pad of Celite under inert atmosphere.
-
Wash the cake with cold Chlorobenzene.
-
Concentrate the filtrate in vacuo at <45°C.
-
Result: Yellowish oil or solid (crude gem-dibromide). Store at -20°C immediately.
-
Part 4: Data Visualization & Logic
Figure 1: Reaction Pathway & Competitive Kinetics
This diagram illustrates the stepwise radical mechanism and the critical "energy barrier" between the mono- and di-bromo species.
Caption: Stepwise radical bromination pathway. The conversion of Mono-bromide to Di-bromide (Red Arrow) is the rate-limiting step requiring optimized thermal conditions.
Figure 2: Troubleshooting Decision Tree
Use this logic flow to address low yields or impurities.
Caption: Diagnostic workflow for analyzing HPLC data and determining corrective actions during synthesis.
Part 5: References
-
BenchChem. (2025).[3] 2-(Dibromomethyl)-3-fluorobenzonitrile: Product Specifications and Handling. Retrieved from
-
Wohl, A. (1919).[1] "Bromination of unsaturated compounds with N-bromoacetamide, a contribution to the study of the course of chemical reactions." Berichte der deutschen chemischen Gesellschaft, 52(1), 51-63. (Foundational Mechanism).[2]
-
Djerassi, C. (1948).[1] "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317.
-
Cantillo, D., et al. (2013). "Continuous-flow bromination of benzylic compounds with N-bromosuccinimide." Organic & Biomolecular Chemistry, 11, 6496-6501. (Modern Solvent/Flow Optimization).
-
Zeng, X., et al. (2021).[4] "Access to gem-Dibromoenones Enabled by Carbon-Centered Radical Addition." Organic Letters, 23(23), 9058-9062.[4][5] (Radical Mechanism Insights).
Sources
- 1. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Access to gem-Dibromoenones Enabled by Carbon-Centered Radical Addition to Terminal Alkynes in Water Solution [organic-chemistry.org]
- 5. Access to gem-Dibromoenones Enabled by Carbon-Centered Radical Addition to Terminal Alkynes in Water Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Dibromomethyl)-3-fluorobenzonitrile
This guide provides in-depth troubleshooting and practical advice for the purification of 2-(Dibromomethyl)-3-fluorobenzonitrile (CAS 1823903-03-2). As a key intermediate in pharmaceutical and agrochemical research, achieving high purity is critical for downstream applications.[1] This document addresses common challenges encountered during purification, drawing from established chemical principles and practical laboratory experience.
The primary route to this compound involves the free-radical bromination of 2-methyl-3-fluorobenzonitrile.[1] This synthesis method inherently generates a mixture of products, making robust purification essential. The most common impurities include:
-
Unreacted Starting Material: 2-methyl-3-fluorobenzonitrile
-
Mono-brominated Intermediate: 2-(Bromomethyl)-3-fluorobenzonitrile
-
Over-brominated Byproduct: 2-(Tribromomethyl)-3-fluorobenzonitrile
The choice of purification strategy depends heavily on the composition of the crude reaction mixture.
Caption: Initial decision workflow for purification method selection.
Troubleshooting Guide
This section addresses specific problems researchers may encounter during the purification process in a question-and-answer format.
Recrystallization Issues
Q1: My compound "oiled out" during recrystallization instead of forming crystals. What happened and how can I fix it?
A1: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its own melting point. Upon cooling, the compound separates as a liquid (an oil) before the solution becomes saturated. This is common with impure samples, as impurities can depress the melting point.
-
Causality: The boiling point of your chosen solvent is likely too high, or the impurity level is too great.
-
Troubleshooting Steps:
-
Re-heat the Solution: Add more solvent to the hot mixture until the oil completely redissolves.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure product.
-
Lower the Temperature Slowly: Allow the flask to cool very slowly. Rapid cooling encourages oil formation. Insulating the flask can help.
-
Change Solvents: If the issue persists, select a solvent with a lower boiling point or use a two-solvent (solvent/anti-solvent) system.[2] For example, dissolve the compound in a minimal amount of a good solvent (like dichloromethane or ethyl acetate) and slowly add a poor solvent (like hexane or pentane) at a slightly elevated temperature until turbidity persists. Then, allow it to cool slowly.
-
Q2: I've cooled my solution, but no crystals are forming. What should I do?
A2: Crystal formation requires both supersaturation and nucleation. If crystals do not appear, it's likely that either the solution is not sufficiently concentrated or the energy barrier for nucleation has not been overcome.
-
Causality: The solution may be too dilute, or there are no nucleation sites for crystal growth to begin.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inner surface of the flask just below the solvent level. The microscopic scratches provide nucleation sites.
-
Seed Crystals: Add a tiny amount of pure product to the solution to act as a template for crystal growth.
-
-
Increase Concentration: If nucleation techniques fail, the solution is likely too dilute. Gently heat the solution to evaporate some of the solvent and then attempt to cool and crystallize again. Be careful not to over-concentrate, which could cause the product to precipitate out as an amorphous solid.
-
Cool to a Lower Temperature: Use an ice bath or a refrigerator to further decrease the compound's solubility. Do this only after attempting nucleation at room temperature.
-
Q3: My product purity is still low after one recrystallization. Why?
A3: This typically happens when the impurities have very similar solubility properties to the target compound in the chosen solvent or when the initial impurity load is very high.
-
Causality: The chosen solvent does not effectively differentiate between the product and the impurities. Alternatively, impurities may have been trapped within the crystal lattice during rapid crystal formation (inclusion).
-
Troubleshooting Steps:
-
Perform a Second Recrystallization: A second pass is often sufficient to remove residual impurities.
-
Re-evaluate Your Solvent: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold, while impurities are either highly soluble or nearly insoluble at all temperatures.[3] You may need to perform a new solvent screen (see Protocol 1).
-
Switch Purification Methods: If recrystallization is ineffective, the impurities are likely too similar to the product. Flash column chromatography is the recommended next step.
-
Chromatography Issues
Q4: My compound streaks badly on the TLC plate and during column chromatography. What's the cause?
A4: Streaking, or tailing, is often caused by overloading the stationary phase, poor solubility in the mobile phase, or interactions with the silica gel itself. The dibromomethyl group can be somewhat unstable, and the nitrile group is polar, which can lead to undesirable interactions.
-
Causality: The sample may be too concentrated, the solvent system may be inappropriate, or the compound may be degrading on the silica gel.
-
Troubleshooting Steps:
-
Reduce Sample Load: Apply a more dilute spot on the TLC plate or load less material onto the column.
-
Modify the Mobile Phase:
-
Increase Polarity: A solvent system that is too non-polar may cause the compound to "stick" and streak. Gradually increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate system).
-
Add a Modifier: Sometimes, adding a small amount (0.1-1%) of a modifier like triethylamine can deactivate acidic sites on the silica gel that may be interacting with your compound, leading to sharper bands. Given the presence of a nitrile group, this can be effective.
-
-
Check for Degradation: Run a quick stability test by dissolving a small amount of the crude product in the chosen mobile phase with silica gel and analyzing it by TLC after an hour. If a new spot appears, your compound may be degrading. Consider switching to a less acidic stationary phase like alumina.
-
Q5: The separation between my product and a key impurity is very poor (ΔRf < 0.2). How can I improve resolution?
A5: Improving resolution requires optimizing the selectivity of the chromatographic system. This involves finding a mobile phase that interacts differently with the product and the impurity.
-
Causality: The chosen mobile phase has a similar affinity for both your product and the impurity, causing them to co-elute.
-
Troubleshooting Steps:
-
Fine-Tune Polarity: Small adjustments to the solvent ratio can sometimes be sufficient. Try changing the ratio in 5% increments.
-
Change Solvent System: The key is to change the nature of the solvent interactions. If you are using a hexane/ethyl acetate system (a hydrogen bond acceptor), try switching to a hexane/dichloromethane system (a dipole-dipole interaction) or a hexane/diethyl ether system. This change in solvent class can dramatically alter the elution order and improve separation.
-
Use a High-Efficiency Column: Ensure you are using a properly packed column with high-quality silica gel for the best performance.
-
Detailed Experimental Protocols
Protocol 1: Recrystallization - Solvent Screening and Procedure
This protocol outlines how to select an appropriate solvent and perform a successful recrystallization.
1. Solvent Screening:
-
Place approximately 20-30 mg of your crude material into several small test tubes.
-
Add a different solvent to each tube (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature, shaking after each drop. A good candidate will show poor solubility at room temperature.
-
Heat the tubes that showed poor solubility in a water bath. An ideal solvent will fully dissolve the compound at or near its boiling point.[4]
-
Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a large quantity of crystalline solid.
| Solvent Tested | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation (Cold) |
| e.g., Hexane | Insoluble | Slightly Soluble | Good, but recovery low |
| e.g., Ethanol | Slightly Soluble | Very Soluble | Good crystals, good recovery |
| e.g., Toluene | Soluble | Very Soluble | No crystals |
2. Step-by-Step Recrystallization:
-
Place the crude 2-(Dibromomethyl)-3-fluorobenzonitrile in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
If the solution is colored, you may add a small amount of activated carbon and heat for a few more minutes.
-
Perform a hot gravity filtration using a fluted filter paper to remove the carbon and any insoluble impurities.[4]
-
Allow the clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystal growth appears to have stopped, cool the flask in an ice bath for at least 30 minutes to maximize recovery.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
1. Mobile Phase Selection:
-
Using TLC, find a solvent system that gives your product an Rf value of approximately 0.25-0.35. This provides the best balance between resolution and run time.
-
A good starting point for 2-(Dibromomethyl)-3-fluorobenzonitrile is a mixture of Hexane and Ethyl Acetate.
| Hexane:EtOAc Ratio | Product Rf | Impurity 1 Rf | Impurity 2 Rf | Notes |
| 95:5 | 0.40 | 0.55 | 0.20 | Good initial separation |
| 90:10 | 0.55 | 0.68 | 0.35 | Product moves too fast |
| 97:3 | 0.30 | 0.45 | 0.10 | Optimal for separation |
2. Step-by-Step Column Procedure:
-
Select an appropriate size column and pack it with silica gel using the chosen mobile phase (slurry packing is recommended).
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Carefully add the mobile phase and apply pressure (using a pump or inert gas) to begin elution.
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect? A: The synthesis via benzylic bromination of 2-methyl-3-fluorobenzonitrile typically yields the mono-brominated intermediate (2-(bromomethyl)-3-fluorobenzonitrile) and the tri-brominated byproduct (2-(tribromomethyl)-3-fluorobenzonitrile) as the main process-related impurities. Unreacted starting material may also be present.[1]
Q: How should I properly handle and store the purified compound? A: 2-(Dibromomethyl)-3-fluorobenzonitrile should be handled with care in a well-ventilated fume hood. It is advisable to store the compound sealed in a dry environment, protected from light, and refrigerated at 2-8°C to ensure long-term stability.[1][5] Some brominated compounds can be light-sensitive.[6]
Q: Is the dibromomethyl group stable to silica gel during chromatography? A: Generally, yes. Benzylic bromides are compatible with standard silica gel chromatography. However, prolonged exposure to acidic silica or the presence of nucleophilic impurities can potentially lead to degradation. If you observe decomposition (e.g., new spots on TLC during the column run), consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in your eluent.
Q: What analytical techniques are best for assessing final purity? A: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining the purity of compounds like this and for quantifying any residual impurities.[7] Additionally, Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is essential to confirm the structure and identify any structurally similar impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compound is sufficiently volatile and thermally stable.
Caption: Troubleshooting logic for low purity after recrystallization.
References
-
Szumigala, R. H., Jr., Devine, P. N., Gauthier, D. R., Jr., & Volante, R. P. (2004). Facile Synthesis of 2-Bromo-3-fluorobenzonitrile: An Application and Study of the Halodeboronation of Aryl Boronic Acids. The Journal of Organic Chemistry, 69(2), 566–569. [Link]
-
Boersma, N., & Ross, D. (2012). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]
-
ResearchGate. The stable structures of 2- and 3-fluorobenzonitrile with atomic labels. [Link]
- Google Patents. (2010). CN101898976A - The preparation method of 2-fluoro-5-bromobenzonitrile.
- Google Patents. (1989).
-
University of California, Irvine. Chem 267. Recrystallization - Part 2. [Link]
-
Montgomery College. Experiment: Recrystallization – Part II: Purification of Solids. [Link]
-
Reddit. (2018). Nitrile reduction issues : r/chemistry. [Link]
-
Reddit. (2019). Recrystallization with two solvents : r/Chempros. [Link]
- Google Patents. (1990).
- Google Patents. (2019). CN109668988B - Method for analyzing and determining 2- (dibromomethyl)
Sources
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- 3. people.chem.umass.edu [people.chem.umass.edu]
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- 6. fishersci.com [fishersci.com]
- 7. CN109668988B - Method for analyzing and determining 2- (dibromomethyl) -4-fluorobenzonitrile in trelagliptin succinate - Google Patents [patents.google.com]
Technical Support Center: Purification of Dibromomethyl Benzonitrile
Welcome to the technical support center for the purification of dibromomethyl benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the removal of mono-bromo impurities from dibromomethyl benzonitrile.
Understanding the Challenge: Mono-bromo Impurities
In the synthesis of dibromomethyl benzonitrile, a common side-reaction is the formation of the mono-brominated species. The presence of this impurity can significantly impact the yield and purity of the desired product, potentially affecting subsequent reactions and the biological activity of downstream compounds. The structural similarity between the di- and mono-brominated compounds makes their separation a non-trivial task.
Frequently Asked Questions (FAQs)
Q1: How can I detect the presence and quantity of mono-bromo impurities in my dibromomethyl benzonitrile sample?
A1: Several analytical techniques can be employed for this purpose:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate and quantify the mono- and di-brominated species. A C18 column with a mobile phase of acetonitrile and water is a good starting point.[1][2]
-
Gas Chromatography (GC): GC is another powerful technique for separating and quantifying volatile and semi-volatile compounds. A capillary column with a suitable stationary phase, such as one modified with silicone oil, can provide excellent resolution of brominated benzene compounds.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify and quantify the impurities by integrating the signals corresponding to the benzylic protons of both the di- and mono-bromo species.
Q2: What are the key physical property differences between dibromomethyl and mono-bromomethyl benzonitrile that can be exploited for separation?
Q3: Can distillation be used to separate the mono- and di-bromo compounds?
A3: While there is a difference in boiling points, the high boiling point of these compounds and the potential for thermal degradation make distillation a less favorable method.[4][5] More controlled and efficient methods like recrystallization and chromatography are generally preferred.
Troubleshooting Purification Methods
The two most effective techniques for removing mono-bromo impurities from dibromomethyl benzonitrile are recrystallization and column chromatography.[2][6] The choice between them depends on the scale of the purification and the level of impurity.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[7][8] The goal is to find a solvent in which the desired dibromomethyl benzonitrile is highly soluble at elevated temperatures and poorly soluble at lower temperatures, while the mono-bromo impurity remains in solution upon cooling.[9]
Troubleshooting Guide for Recrystallization
| Symptom | Possible Cause | Troubleshooting Steps & Methodologies |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. 2. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[10] |
| Oily precipitate forms instead of crystals. | The compound may be "oiling out" due to a large difference between the melting point of the solid and the boiling point of the solvent, or the solution is cooling too rapidly. | 1. Reheat and Cool Slowly: Reheat the solution until the oil dissolves completely. Allow the solution to cool much more slowly. Insulating the flask can help. 2. Change Solvent System: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent in which the compound is less soluble until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[11] |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used initially. | 1. Optimize Solvent Choice: Test different solvents to find one with a steeper solubility curve (large difference in solubility between hot and cold). 2. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[11] 3. Cool Thoroughly: Ensure the solution is cooled sufficiently, potentially in an ice bath, to maximize crystal formation.[11] |
| Product is still impure after recrystallization. | The mono-bromo impurity has similar solubility characteristics to the product in the chosen solvent, or the cooling was too rapid, trapping impurities. | 1. Slow Cooling is Crucial: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[8] 2. Wash the Crystals: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the impurity.[11][12] 3. Perform a Second Recrystallization: If purity is still not satisfactory, a second recrystallization may be necessary. |
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Through small-scale solubility tests, identify a suitable solvent. Common choices for similar compounds include isopropanol, ethanol, or mixtures like ethyl acetate/hexanes.[6]
-
Dissolution: In a flask, add the crude dibromomethyl benzonitrile and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[10]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[11]
-
Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[8][11][12]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.[11]
-
Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.
Method 2: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[13][14][15] Due to its higher polarity, dibromomethyl benzonitrile will adhere more strongly to a polar stationary phase (like silica gel) than the less polar mono-bromo impurity.
Troubleshooting Guide for Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps & Methodologies |
| Poor separation of spots (co-elution). | The mobile phase is too polar, or the column is overloaded. | 1. Optimize Mobile Phase: Use Thin-Layer Chromatography (TLC) to find a solvent system that gives good separation (Rf values between 0.2 and 0.5 and good separation between the spots).[2] A less polar eluent will increase the retention time of both compounds, potentially improving separation. 2. Reduce Sample Load: Ensure the amount of crude product is appropriate for the column size. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight. |
| Broad or tailing bands. | The column was not packed uniformly, or the sample was not loaded in a concentrated band. | 1. Proper Column Packing: Ensure the stationary phase is packed evenly without any cracks or channels.[14] Both wet and dry packing methods can be effective if done carefully. 2. Concentrated Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band. |
| Product elutes too quickly or too slowly. | The mobile phase is too polar or not polar enough, respectively. | 1. Adjust Solvent Polarity: If the product elutes too quickly, decrease the polarity of the mobile phase. If it elutes too slowly, gradually increase the polarity (gradient elution).[15] For separating mono- and di-bromo compounds, a non-polar solvent system like hexane/ethyl acetate is a good starting point.[6] |
| Cracked or channeled column bed. | The stationary phase has dried out, or the packing was not uniform. | 1. Maintain a Solvent Head: Never let the solvent level drop below the top of the stationary phase. 2. Repack the Column: If significant cracking occurs, the column will need to be repacked. |
Experimental Protocol: Silica Gel Column Chromatography
-
Mobile Phase Selection: Using TLC, determine an optimal solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the dibromomethyl benzonitrile and the mono-bromo impurity.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the chromatography column. Allow the silica to settle into a uniform bed, and drain the excess solvent until it is level with the top of the silica.[14]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully add the sample solution to the top of the silica bed.
-
Elution: Add the mobile phase to the column and begin collecting fractions. The less polar mono-bromo impurity will elute first, followed by the more polar dibromomethyl benzonitrile.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified dibromomethyl benzonitrile.
Visualization of Purification Workflow
Caption: General workflow for the purification of dibromomethyl benzonitrile.
References
- SIELC Technologies. (2018, May 16). Benzonitrile, 4-bromo-.
- Wikipedia. (n.d.). Column chromatography.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-(2-Bromomethylphenyl)benzonitrile.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-5-nitrobenzonitrile.
- HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments.
- Utah Tech University. (n.d.). Separating Compounds by Column Chromatography.
- Grokipedia. (n.d.). Benzonitrile.
- Karasek, F. W. (n.d.). Analysis of Brominated Benzene Compounds by Gas Chromatography. Journal of Chromatographic Science.
- Sigma-Aldrich. (n.d.). 2-(Bromomethyl)benzonitrile.
- Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- Vernier. (n.d.). Experiment 2: Recrystallization.
- ChemBK. (n.d.). 4-bromomethyl-benzonitrile.
- PubChem. (n.d.). 2-(Bromomethyl)benzonitrile.
- University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent.
- Benchchem. (n.d.). Application Notes and Protocols: 3-Bromo-2-(bromomethyl)benzonitrile in Pharmaceutical Intermediate Synthesis.
- Vernier. (n.d.). Recrystallization > Experiment 2 from Organic Chemistry with Vernier.
- LIFECHEM PHARMA. (n.d.). 4-bromomethyl Benzonitrile.
- ResearchGate. (2017, July 23). How can I purify impure benzonitrile?.
- IUPAC. (1987). PURIFICATION OF SOLVENTS FOR BENZONITRILE DICHLOROMETHANE. Pure and Applied Chemistry, 59(4), 549-556.
- ChemicalBook. (n.d.). 3-(Bromomethyl)benzonitrile(28188-41-2).
- Chemistry LibreTexts. (2022, April 7). 3.3B: General Procedures for Removing Impurities.
- Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
- AMERICAN ELEMENTS. (n.d.). 3-Bromo-4-(bromomethyl)benzonitrile.
- Benchchem. (n.d.). Removal of unreacted N-bromosuccinimide from 4-(2-Bromomethylphenyl)benzonitrile synthesis.
- Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds.
- PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- Ecolab. (n.d.). Bromide Removal.
- ChemicalBook. (n.d.). 4,4'-(1-BROMOMETHYL) BIS-BENZONITRILE synthesis.
- ResearchGate. (2025, October 13). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection.
- Scientific Research Publishing. (n.d.). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry.
- MDPI. (2022, December 28). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection.
- MedCrave online. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces.
- Ataman Kimya. (n.d.). BENZONITRILE.
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Technical Support & Troubleshooting Guide: Silver Nitrate Mediated Hydrolysis of Dibromides
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on a critical, yet often challenging, reaction: the silver nitrate mediated hydrolysis of dibromides. As Senior Application Scientists, we move beyond simple protocols to explore the causality behind experimental choices, ensuring your success from the bench to scale-up.
This guide is structured to address the most pressing questions and unforeseen challenges encountered during this transformation. We begin with foundational concepts in our FAQ section before diving into specific troubleshooting scenarios and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of silver nitrate in the hydrolysis of dibromides?
Silver nitrate (AgNO₃) serves a dual, critical function. Firstly, the silver ion (Ag⁺) acts as a potent halophile, or a Lewis acid with a very strong affinity for halogens.[1] It actively coordinates with one of the bromine atoms on your substrate. This coordination weakens the carbon-bromine (C-Br) bond, making the bromide a much better leaving group.
Secondly, upon cleavage of the C-Br bond, the resulting bromide ion (Br⁻) immediately reacts with the Ag⁺ ion to form silver bromide (AgBr). AgBr is exceptionally insoluble in most common reaction solvents and precipitates out of the solution.[2][3] According to Le Châtelier's principle, this irreversible removal of a product drives the reaction equilibrium forward, strongly favoring the formation of the carbocation intermediate and ensuring a high conversion rate.[4]
Q2: Why is solvent selection so critical for this reaction?
The silver nitrate-mediated hydrolysis of dibromides almost invariably proceeds through an Sɴ1 (unimolecular nucleophilic substitution) mechanism.[5][6] The rate-determining step of this mechanism is the formation of a carbocation intermediate. The stability of this carbocation is paramount to the reaction's success, and the solvent is the primary stabilizing force.[7][8]
A suitable solvent will:
-
Stabilize the Carbocation: Polar solvents can solvate the positively charged carbocation intermediate, lowering its energy and the activation energy required for its formation.[8]
-
Solvate the Leaving Group: Polar protic solvents, in particular, can hydrogen bond with the departing bromide ion, further stabilizing the transition state.[7]
-
Ensure Solubility: Both the organic dibromide substrate and the inorganic silver nitrate must be sufficiently soluble to react. This often necessitates the use of a solvent mixture.[9]
An incorrect solvent choice can lead to drastically slow reaction rates, insolubility of reagents, or the promotion of unwanted side reactions.
Q3: What are the primary classes of solvents to consider, and what are their pros and cons?
The choice of solvent is a balance between polarity, nucleophilicity, and solubility.
| Solvent System | Type | Dielectric Constant (ε) at 20°C | Advantages | Disadvantages |
| Water (H₂O) | Polar Protic | 80.1 | Excellent at stabilizing carbocations; readily available nucleophile. | Poor solubility for many organic dibromides. |
| Ethanol (EtOH) | Polar Protic | 24.5 | Good compromise solvent; dissolves many organic substrates.[10] | Less effective at stabilizing carbocations than water; can act as a competing nucleophile to form ether byproducts.[1] |
| Methanol (MeOH) | Polar Protic | 32.7 | More polar than ethanol, leading to faster rates. | Can also form ether byproducts; generally more reactive than ethanol. |
| Aqueous Ethanol/Methanol | Polar Protic Mixture | Variable | Highly Recommended. Balances substrate solubility with high polarity to promote the reaction.[6][9] The water acts as the primary nucleophile. | The optimal ratio must be determined empirically for each substrate. |
| Acetic Acid (AcOH) | Polar Protic | 6.2 | Can be used for substrates prone to rearrangement, but it is less common. | Weakly nucleophilic; can lead to acetate ester byproducts. |
| Acetone | Polar Aprotic | 20.7 | Often used as a co-solvent to improve solubility.[5] | Poor at stabilizing carbocations, generally disfavors the Sɴ1 mechanism.[6][11] Not recommended as the primary solvent. |
Troubleshooting Guide: Common Issues & Solutions
Q4: My reaction is incredibly slow or shows no sign of AgBr precipitation. What are the likely causes?
This is a common issue and typically points to insufficient stabilization of the carbocation intermediate.
-
Cause 1: Insufficient Solvent Polarity. The energy barrier to form the carbocation is too high.
-
Solution: Increase the polarity of your solvent system. If you are using pure ethanol, begin introducing water. A common starting point is a 1:1 or 2:1 ethanol:water mixture.[9] The increased water content will dramatically accelerate the rate of Sɴ1 reactions.
-
-
Cause 2: Substrate Structure. The stability of the carbocation is intrinsic to the substrate. Tertiary dibromides react almost instantly, secondary dibromides are slower, and primary dibromides react very slowly, if at all, under Sɴ1 conditions.[12][13]
-
Cause 3: Low Temperature. Hydrolysis reactions often require thermal energy to overcome the activation barrier.
-
Solution: Gently warm the reaction mixture. A temperature of 50-60°C is a common starting point for less reactive halides.[9] Monitor carefully, as higher temperatures can also promote side reactions.
-
Q5: The reaction works, but my final product is a mixture containing an ether or an alkene. How do I prevent this?
Observing these byproducts indicates that other reaction pathways are competing with the desired hydrolysis.
-
Cause 1: Solvent as a Nucleophile. If using an alcohol like ethanol or methanol as the solvent, it can compete with water to attack the carbocation, leading to the formation of an ether byproduct.[1][5]
-
Solution: Increase the concentration of water in your solvent system. Water is a "harder" and typically more reactive nucleophile towards the carbocation than alcohol. Using a solvent system with a high water content will ensure hydrolysis is the major pathway.
-
-
Cause 2: Elimination (E1) Pathway. The nitrate ion (NO₃⁻), while a very poor nucleophile, can function as a weak base.[1] It can abstract a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene. This is more common with sterically hindered substrates and at higher temperatures.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable rate. Avoid excessively high temperatures. If elimination persists, a buffered solvent system might be necessary, though this complicates the reaction setup.
-
Visualizing the Process
Reaction Mechanism & Solvent Interaction
The following diagram illustrates the step-by-step Sɴ1 mechanism for a geminal dibromide, highlighting the critical role of the polar protic solvent (represented as H₂O).
Caption: Sɴ1 mechanism for silver nitrate mediated hydrolysis of a gem-dibromide.
Troubleshooting Flowchart
Use this decision tree to diagnose and solve common experimental issues.
Caption: A decision tree for troubleshooting common hydrolysis issues.
Experimental Protocol: General Procedure for Hydrolysis of a Gem-Dibromide
This protocol provides a robust starting point. The solvent ratio and temperature should be optimized for your specific substrate.
Materials:
-
Gem-dibromide substrate
-
Silver Nitrate (AgNO₃), analytical grade
-
Ethanol (200 proof)
-
Deionized Water
-
Diethyl Ether (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: Prepare a 1 M solution of silver nitrate in your chosen solvent system (e.g., 1:1 Ethanol:Water). Prepare this solution fresh and protect it from light to prevent the photoreduction of silver ions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve your gem-dibromide substrate (1.0 eq) in the chosen solvent system.
-
Initiation: While stirring, add the silver nitrate solution (2.1 eq to account for both bromine atoms) to the flask. The addition may be done at room temperature.
-
Reaction Monitoring:
-
Observe the formation of a thick, pale-yellow precipitate (AgBr).[2]
-
If the reaction is slow, gently heat the mixture to 50-60°C using a water bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
-
Workup - Quenching and Filtration:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water and filter through a pad of Celite® to remove the AgBr precipitate. Wash the filter cake with a small amount of diethyl ether.
-
-
Workup - Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers.
-
-
Workup - Washing and Drying:
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to neutralize any acid formed) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carbonyl product.
-
-
Purification: Purify the crude product by flash column chromatography or distillation as required.
References
-
How does polar protic solvent stabilize a carbocation? - Quora. (2017). Quora. Available at: [Link]
-
The reaction of a compound with silver nitrate in ethanol. The... - Transtutors. (2013). Transtutors. Available at: [Link]
-
mechanism of hydrolysis of haloalkanes with water... - Doc Brown's Chemistry. (n.d.). Doc Brown's Chemistry. Available at: [Link]
-
Relative Rates of SN1 and SN2 Reactions - Science Learning Center. (n.d.). Science Learning Center. Available at: [Link]
-
Reaction of Alkyl Halides with Silver Nitrate - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Available at: [Link]
-
What is the major product of the reaction of a geminal dibromide with silver nitrate? - Chemistry Stack Exchange. (2019). Chemistry Stack Exchange. Available at: [Link]
-
Nucleophilic Substitution of Alkyl Halides - Find People. (n.d.). University of California, San Diego. Available at: [Link]
-
Solvent effects - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
-
Aqueous Halides with Silver Nitrate - YouTube. (2021). YouTube. Available at: [Link]
-
What is the mechanism of Silver Nitrate? - Patsnap Synapse. (2024). Patsnap Synapse. Available at: [Link]
-
How will you prepare aldehydes from geminal dihalides? - Quora. (2019). Quora. Available at: [Link]
-
Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. (2025). Revisely. Available at: [Link]
-
Nucleophilic Substitution of Alkyl Halides - Cerritos College. (n.d.). Cerritos College. Available at: [Link]
-
Learning outcome 10.3(a) - chemguide. (n.d.). Chemguide. Available at: [Link]
-
Ch 8 : Solvent Effects - University of Calgary. (n.d.). University of Calgary. Available at: [Link]
-
What's the point of AgNO3? : r/OrganicChemistry - Reddit. (2019). Reddit. Available at: [Link]
-
Can I replace silver for abstracting halogens from alkyl halides? - ResearchGate. (2015). ResearchGate. Available at: [Link]
-
Geminal halide hydrolysis - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
-
halogenoalkanes (haloalkanes) and silver nitrate - Chemguide. (2015). Chemguide. Available at: [Link]
-
Activation of Halide Leaving Groups with Silver Nitrate (AgNO3) - YouTube. (2024). YouTube. Available at: [Link]
- CN115160102B - Preparation method of gem dihalide - Google Patents. (n.d.). Google Patents.
-
Test‑Tube Reactions: Alkenes and Haloalkanes (14.1.4) | OCR A-Level Chemistry Notes. (n.d.). Save My Exams. Available at: [Link]
-
Testing for Halide Ions | Silver Nitrate and Ammonia. (n.d.). A-Level Chemistry. Available at: [Link]
-
SN1 reaction of alkyl halides - Chemistry Stack Exchange. (2021). Chemistry Stack Exchange. Available at: [Link]
-
Silver Nitrate in Chemical Synthesis Role in Laboratory and Industrial Processes. (2025). Coherent Market Insights. Available at: [Link]
-
Aldehydes, Ketones and Carboxylic Acids - Chemistry - YouTube. (2019). YouTube. Available at: [Link]
-
Silver Nitrate: Versatile Reagent in Organic Synthesis | Request PDF - ResearchGate. (2025). ResearchGate. Available at: [Link]
-
Aqueous Reactions: Silver Nitrate. (n.d.). Dartmouth College. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. people.wou.edu [people.wou.edu]
- 7. quora.com [quora.com]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. mechanism of hydrolysis of haloalkanes with water classification tertiary secondary primary halogenoalkane reactivity trends investigations with silver nitrate alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 10. (Solved) - The reaction of a compound with silver nitrate in ethanol. The... - (1 Answer) | Transtutors [transtutors.com]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Handling Lachrymatory Benzyl Bromide Derivatives
[1]
Introduction: The Hazard Mechanism
Why are you crying? Benzyl bromide and its derivatives are potent lachrymators (tear-inducing agents).[1] As scientists, we must understand the causality of this irritation to effectively mitigate it. These compounds are powerful electrophiles.[1] Upon contact with the mucous membranes of the eyes and respiratory tract, they alkylate the sulfhydryl (-SH) groups of cysteine residues on the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1).
This covalent modification triggers the channel to open, causing an influx of calcium ions that the nervous system interprets as burning pain, leading to the reflex production of tears.
The Directive: Our goal is to prevent this alkylation event through rigorous engineering controls and chemical neutralization before the agent reaches biological targets.
Pre-Experiment Preparation (The "Before" Phase)
FAQ: Personal Protective Equipment (PPE) Strategy
Q: "I always use nitrile gloves. Is that enough for benzyl bromide?" A: NO. Standard nitrile gloves provide insufficient protection against benzyl halides.[1] The small, lipophilic benzyl bromide molecule permeates nitrile rubber rapidly.
Data: Glove Permeation Breakthrough Times
| Material | Breakthrough Time | Protection Level | Recommendation |
| Nitrile (4 mil) | < 4 minutes | Poor | Splash protection only.[1] Change immediately upon contact. |
| Latex | < 1 minute | None | Do NOT use.[1] |
| Laminate (Silver Shield/4H) | > 4 hours | Excellent | Mandatory for primary handling.[1] |
| Viton | > 4 hours | Excellent | Good alternative, though expensive.[1] |
Protocol:
Experimental Handling (The "During" Phase)
Troubleshooting: Transferring Reagents Without Exposure
Q: "Every time I weigh out the solid/liquid, the whole lab smells it. How do I stop this?" A: The "smell" is actually the activation of your TRPA1 channels. You are likely allowing vapors to escape the laminar flow of the hood during transfer.
The "Closed-Loop" Transfer Protocol:
-
Liquids: Never pour benzyl bromide. Use a glass syringe with a long needle.[1]
-
Solids: Weigh inside the fume hood. If the balance is outside, tare a vial with a septum cap inside the hood, add the solid, cap it, and then move it to the balance.
-
Pressure Equalization: When adding benzyl bromide to a sealed reaction vessel, use a balloon filled with inert gas (Nitrogen/Argon) to equalize pressure, preventing vapor "puff-back" when the needle is withdrawn.[1]
Visualization: Safe Transfer Workflow
Figure 1: Decision logic for minimizing vapor release during reagent transfer.
Post-Reaction & Waste Management (The "After" Phase)
Protocol: Quenching and Neutralization
Q: "How do I clean my glassware? Washing it with water just made the fumes worse." A: Water hydrolyzes benzyl bromide to benzyl alcohol and HBr, but the reaction is slow and immiscibility prevents effective quenching. You need a chemical agent that rapidly reacts with the alkyl halide to form a non-volatile salt.[1]
The "Amine Quench" Method: The most effective way to neutralize benzyl bromide is to convert it into a water-soluble ammonium salt using a nucleophilic amine.
Reagent:
-
Solution A: 10% Ammonium Hydroxide (
) in Methanol or Ethanol.[1] -
Alternative: 10% Sodium Thiosulfate (
) in water (effective, but slower biphasic reaction).[1]
Step-by-Step Decontamination:
-
Reaction Pot: Add an excess of Solution A or Triethylamine to the reaction mixture. Stir for 30 minutes. This converts residual benzyl bromide to benzylammonium salts (non-volatile).[1]
-
Glassware: Rinse all contaminated glassware (syringes, flasks) with Solution A before removing them from the fume hood.[1]
-
Wash: After the amine rinse, wash with water and acetone as normal.[1][2]
Visualization: Waste & Cleaning Decision Tree
Figure 2: Workflow for chemically neutralizing lachrymatory residues before disposal.[1]
Emergency Response
FAQ: Spills and Exposure
Q: "I dropped a vial in the hood. What do I do?" A: Do not use paper towels immediately; they will increase the surface area for evaporation.[1]
-
Evacuate: Close the hood sash immediately to contain vapors.[1]
-
Neutralize: Pour 10% Sodium Thiosulfate or Dilute Ammonium Hydroxide over the spill.[1]
-
Absorb: Cover with vermiculite or absorbent pads after pouring the neutralizer.[1]
-
Cleanup: Wait 15-30 minutes for the reaction to occur, then sweep up the solid waste.
Q: "I got a splash on my arm." A: Speed is critical.
-
Flush: Immediately flush with copious water for 15 minutes.[1]
-
Soap: Wash gently with soap and water (benzyl bromide is lipophilic; water alone is less effective at removing it from skin pores).[1]
-
Medical: Seek medical attention. Do not apply ointments or creams that might trap the chemical against the skin.
References
-
University of San Francisco. Glove Guide - Chemical Compatibility (Permeation Data). [Link]
-
Bautista, D. M., et al. (2006).[1] TRPA1 Mediates the Inflammatory Actions of Environmental Irritants and Proalgesic Agents. Cell. [Link][1][3]
-
Common Organic Chemistry. Benzyl Bromide Protection & Handling Guide. [Link]
-
University of Rochester. Glassware Cleaning Protocols (Base Bath & Oxidizers). [Link]
Technical Support Center: Minimizing Side Reactions in Gem-Dibromide Hydrolysis
Welcome to the technical support center for gem-dibromide hydrolysis. This guide is designed for researchers, scientists, and drug development professionals who utilize the conversion of gem-dibromides to carbonyl compounds. As a cornerstone transformation in organic synthesis, the success of this reaction hinges on precise control over reaction conditions to maximize the yield of the desired aldehyde or ketone while minimizing competing side reactions.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format.
Q1: My hydrolysis reaction is stalling, resulting in low conversion of the starting material. What are the likely causes and how can I drive the reaction to completion?
A1: Incomplete hydrolysis is a common issue often rooted in substrate reactivity, solubility, or insufficient nucleophilicity of the hydrolysis medium.
-
Causality: The reaction proceeds via nucleophilic substitution, first forming a gem-halohydrin, which then converts to an unstable gem-diol before eliminating water to yield the carbonyl.[1][2][3] If the substrate is sterically hindered or electronically deactivated, the initial nucleophilic attack by water can be exceedingly slow. Furthermore, many organic gem-dibromides have poor solubility in purely aqueous media, limiting the interaction between reactants.
-
Troubleshooting Steps:
-
Enhance Solubility: Employ a co-solvent system. Dioxane, acetone, or dimethyl sulfoxide (DMSO) mixed with water can dramatically improve the solubility of the gem-dibromide substrate.
-
Increase Nucleophilicity & Leaving Group Ability:
-
Lewis Acid Catalysis: The most common and often most effective method is the use of silver salts like silver nitrate (AgNO₃) or silver oxide (Ag₂O). Silver ions coordinate to one of the bromide atoms, making it an excellent leaving group and facilitating the attack of water.[4] This is particularly useful for stubborn substrates.
-
Stronger Base/Nucleophile: While risky (see Q2), carefully controlled addition of a base like sodium hydroxide (NaOH) can accelerate the reaction by providing the more nucleophilic hydroxide ion (OH⁻).[1][5] This is best suited for robust substrates not prone to elimination.
-
-
Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy. However, this must be balanced against the risk of promoting side reactions (see Q2).
-
Alternative Reagents: For substrates with sensitive functional groups like esters or boronates, refluxing in pyridine has been shown to be an effective method for hydrolysis.[6]
-
Q2: I'm observing significant formation of an alkyne or vinyl bromide. How do I suppress this elimination side reaction?
A2: The formation of alkynes or vinyl bromides is a classic E2 elimination pathway that competes directly with the desired S_N substitution (hydrolysis). This is especially prevalent with strong, non-nucleophilic bases and at elevated temperatures.[7][8][9]
-
Causality: A strong base can abstract a proton from a carbon adjacent to the gem-dibromide center (the β-carbon), leading to the elimination of HBr to form a vinyl bromide. A second elimination can then produce an alkyne.
-
Suppression Strategies:
Strategy Rationale & Implementation Common Reagents Use Mild, Non-Nucleophilic Bases These bases are strong enough to neutralize the HBr byproduct of hydrolysis but not strong enough to actively promote E2 elimination. Calcium Carbonate (CaCO₃), Sodium Bicarbonate (NaHCO₃) Avoid Strong Alkoxide Bases Bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are notorious for inducing elimination over substitution. N/A Employ Silver-Assisted Hydrolysis AgNO₃ promotes the S_N1/S_N2 pathway by activating the C-Br bond, heavily favoring substitution over elimination.[4] Silver Nitrate (AgNO₃) in aqueous acetone or THF. Control Temperature Elimination reactions often have a higher activation energy than substitution. Running the reaction at the lowest possible temperature that allows for a reasonable hydrolysis rate will favor the desired pathway. Room temperature or gentle heating (e.g., 40-50 °C).
Q3: My reaction is producing an unexpected isomer. Could a rearrangement be occurring?
A3: Yes, skeletal rearrangements are a significant risk, particularly with substrates that can form a more stable carbocation intermediate. This is most common when using reaction conditions that favor an S_N1-type mechanism, such as silver nitrate catalysis on sterically hindered substrates.[4]
-
Causality: The departure of a bromide ion (often assisted by Ag⁺) can generate a carbocation. If a 1,2-hydride or 1,2-alkyl shift can lead to a more stable carbocation (e.g., secondary to tertiary, or relieving ring strain), this rearrangement will compete with nucleophilic capture by water.[4]
-
Mitigation Workflow:
Caption: Troubleshooting workflow for rearrangement side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of gem-dibromide hydrolysis?
A1: The reaction is a two-step nucleophilic substitution that proceeds through an unstable geminal diol (gem-diol) intermediate.[2][10] This intermediate rapidly dehydrates to form the final carbonyl compound. The process can be catalyzed by either acid or base.
Caption: The general mechanistic pathway for gem-dibromide hydrolysis.
Q2: How do I choose the right conditions for my specific substrate?
A2: Substrate-directed synthesis is key. The electronic and steric nature of your molecule dictates the optimal conditions.
| Substrate Type | Recommended Conditions | Rationale | Potential Pitfalls |
| Electron-rich Aromatics | Mild conditions: CaCO₃ or NaHCO₃ in aq. DMSO or aq. Dioxane. | The ring is activated, making hydrolysis relatively easy. Mild bases prevent side reactions. | Over-oxidation if sensitive. |
| Electron-deficient/Hindered | Forced conditions: AgNO₃ in aq. Acetone. | Requires activation of the C-Br bond to facilitate nucleophilic attack. | Rearrangement (S_N1 pathway), higher cost. |
| Base-sensitive (e.g., contains esters) | Neutral or mildly acidic: Refluxing in aqueous pyridine[6] or using AgNO₃. | Avoids saponification or other base-mediated degradation of other functional groups. | Slower reaction rates. |
| Prone to Elimination | Silver-assisted hydrolysis: AgNO₃ in aq. Acetone. | Strongly favors the substitution pathway over elimination. | Potential for rearrangement. |
Q3: Do I need to protect other functional groups on my molecule?
A3: It depends on the hydrolysis conditions you choose and the functional groups present.
-
Alcohols/Amines: These are nucleophilic and can be reactive. Under strongly basic conditions, alcohols can be deprotonated. While typically less of an issue than in other reactions, protection (e.g., as a silyl ether for an alcohol) is a wise precaution if harsh conditions are required.[11][12][13]
-
Aldehydes/Ketones: If another carbonyl is present, it is generally stable to the hydrolysis conditions, though protection as an acetal might be considered in complex syntheses to prevent unforeseen side reactions.[13]
-
Esters/Amides: These are sensitive to strongly basic conditions (e.g., NaOH, KOH), which can cause hydrolysis (saponification). If you must use a strong base, these groups should be protected or the reaction performed at low temperatures with careful monitoring.
The use of an "orthogonal protecting group strategy," where different protecting groups can be removed under distinct conditions, is a powerful tool in complex molecule synthesis.[11]
Experimental Protocols
Protocol 1: Mild Hydrolysis using Calcium Carbonate
This method is suitable for activated or non-hindered gem-dibromides.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the gem-dibromide (1.0 eq).
-
Reagents: Add calcium carbonate (CaCO₃, 2.5 eq) followed by a 4:1 mixture of DMSO and water. The total solvent volume should be sufficient to make a 0.1 M solution of the substrate.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water (3x) to remove DMSO, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude aldehyde or ketone by column chromatography.
Protocol 2: Silver Nitrate-Assisted Hydrolysis
This method is highly effective for sterically hindered or deactivated substrates.
-
Setup: To a round-bottom flask protected from light (wrapped in aluminum foil) and equipped with a magnetic stir bar, dissolve the gem-dibromide (1.0 eq) in a 4:1 mixture of acetone and water (0.1 M concentration).
-
Reagents: In a separate flask, dissolve silver nitrate (AgNO₃, 2.2 eq) in a minimum amount of water.
-
Reaction: Add the aqueous silver nitrate solution dropwise to the stirring solution of the gem-dibromide at room temperature. A precipitate of silver bromide (AgBr) will form immediately. Stir for 1-6 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through celite to remove the AgBr precipitate, washing the pad with acetone.
-
Purification: Concentrate the filtrate to remove the acetone. Extract the remaining aqueous solution with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.
References
- Gem-dibromide on hydrolysis will give: - Allen. (URL: )
- Gem-dibromide on hydrolysis will give: - Allen. (URL: )
- Appel reaction - Grokipedia. (URL: )
-
Geminal halide hydrolysis - Wikipedia. (URL: [Link])
-
Plausible reaction mechanism for the synthesis of gem‐dibromide - ResearchGate. (URL: [Link])
-
Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems | Chemical Reviews. (URL: [Link])
-
Hydrolysis of gem dihalides explanation to formaldehydes and ketones.. - Filo. (URL: [Link])
-
A versatile method for the hydrolysis of gem-dibromomethylarenes bearing carboxylate or boronate group into aldehydes | Request PDF - ResearchGate. (URL: [Link])
-
Rapid and Practical Synthesis of gem-Dibromoalkanes from Aldehydes by Tribromide Reagent - PubMed. (URL: [Link])
-
Corey–Fuchs reaction - Wikipedia. (URL: [Link])
-
Appel reaction - Wikipedia. (URL: [Link])
-
Are alkyl bromides susceptible to hydrolysis? - ResearchGate. (URL: [Link])
-
Gem-dibromides prepared from the corresponding aldehydes using the triphenylphosphine monolith in flow. - ResearchGate. (URL: [Link])
-
Corey-Fuchs Reaction - Organic Chemistry Portal. (URL: [Link])
-
Corey-Fuchs Homologation - YouTube. (URL: [Link])
-
SN¹ stands for uni molecular nucleophilic substitution. The mechanism involves two steps. Consider the hydrolysis of tert. butyl bromide with aqueous NaOH. (URL: [Link])
-
What is the major product of the reaction of a geminal dibromide with silver nitrate? - Chemistry Stack Exchange. (URL: [Link])
-
Chemodivergent transformations of amides using gem-diborylalkanes as pro-nucleophiles. (URL: [Link])
-
Protecting Groups. (URL: [Link])
-
Corey Fuchs reaction - YouTube. (URL: [Link])
-
Appel Reaction - Organic Chemistry Portal. (URL: [Link])
-
1,1-Dibromoalkane synthesis by bromination or substitution - Organic Chemistry Portal. (URL: [Link])
-
Appel Reaction - J&K Scientific LLC. (URL: [Link])
-
Aldehyde synthesis by deprotection or hydrolysis - Organic Chemistry Portal. (URL: [Link])
-
How to prepare a gem dihalide from an alkene - Quora. (URL: [Link])
-
Synthesis of Alkyne from gem Dihalides | Elimination Reaction - YouTube. (URL: [Link])
-
Hydrolysis of geminal dihalides - Aldehydes and Ketones part 5 - YouTube. (URL: [Link])
-
Protecting Groups - Organic Chemistry Portal. (URL: [Link])
-
Geminal Dibromide with Sodium Amide Mechanism 007 - YouTube. (URL: [Link])
-
12.7: Reactions of Aldehydes and Ketones with Water - Chemistry LibreTexts. (URL: [Link])
-
How will you prepare ketones from geminal dihalides? - Quora. (URL: [Link])
-
Alcohol Protecting Groups. (URL: [Link])
-
Protection and deprotection - WILLINGDON COLLEGE, SANGLI. (URL: [Link])
-
Protecting Groups - chem.iitb.ac.in. (URL: [Link])
-
Reactions of Dihalides - Chemistry LibreTexts. (URL: [Link])
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- 1. Gem-dibromide on hydrolysis will give: [allen.in]
- 2. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 2-(Dibromomethyl)-3-fluorobenzonitrile
This guide provides an in-depth analysis and predicted ¹H NMR spectrum of 2-(Dibromomethyl)-3-fluorobenzonitrile, a fluorinated aromatic compound with significant potential as a versatile synthetic intermediate in medicinal chemistry and materials science.[1] By leveraging established principles of nuclear magnetic resonance spectroscopy and comparative data from structurally related analogs, we offer a detailed interpretation to aid researchers in the structural elucidation and characterization of this and similar molecules.
Introduction: The Structural Significance of 2-(Dibromomethyl)-3-fluorobenzonitrile
2-(Dibromomethyl)-3-fluorobenzonitrile possesses a unique combination of functional groups that make it a valuable building block. The benzonitrile core is a common motif in pharmaceuticals, while the fluorine substituent can enhance metabolic stability and binding affinity. The dibromomethyl group serves as a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions.[1] Accurate structural confirmation via ¹H NMR is paramount for researchers utilizing this compound in complex synthetic pathways.
Predicting the ¹H NMR Spectrum: A First-Principles Approach
The Benzylic Methine Proton (-CHBr₂)
The single proton of the dibromomethyl group is in a benzylic position and is directly attached to a carbon bearing two electronegative bromine atoms. This environment leads to significant deshielding. Generally, benzylic protons appear in the range of 2.3-2.7 ppm.[2] However, the presence of two bromine atoms will shift this proton further downfield. Protons on a carbon adjacent to a single bromine atom typically resonate between 2.5 and 4.0 ppm.[3] Considering the additive effect of two bromine atoms, the chemical shift for the -CHBr₂ proton is predicted to be in the region of 6.5-7.0 ppm . This proton will appear as a singlet, as there are no adjacent protons to couple with.
The Aromatic Protons
The aromatic region of the spectrum (typically 6.5-8.0 ppm) will show signals for the three protons on the benzene ring.[2] The substitution pattern (1,2,3-trisubstituted) will result in a complex splitting pattern due to spin-spin coupling between the aromatic protons and long-range coupling with the fluorine atom.
-
H-4, H-5, and H-6 Protons: The chemical shifts of these protons are influenced by the electron-withdrawing nature of the cyano (-CN) and dibromomethyl (-CHBr₂) groups, and the electronegative fluorine atom. Aromatic protons generally resonate between 7.0 and 9.0 ppm.[4] The cyano group is known to deshield adjacent protons. The fluorine atom will also influence the chemical shifts and, more significantly, will introduce characteristic splitting due to proton-fluorine coupling.
The expected splitting patterns are governed by ortho (³JHH ≈ 7-10 Hz), meta (⁴JHH ≈ 1-3 Hz), and para (⁵JHH ≈ 0-1 Hz) proton-proton coupling constants.[2][5] Additionally, proton-fluorine couplings will be observed. Ortho coupling (³JHF) is typically in the range of 6-10 Hz, while meta coupling (⁴JHF) is smaller, around 1-5 Hz.[6]
Comparative Analysis with Structural Analogs
To refine our predictions, we can compare the expected spectrum of 2-(Dibromomethyl)-3-fluorobenzonitrile with the known ¹H NMR data of simpler, related molecules.
| Compound | Aromatic Protons (ppm) | Other Protons (ppm) | Key Features & Comments |
| Benzonitrile | ~7.4-7.6 | - | A complex multiplet for all five aromatic protons.[7][8] |
| 2-Fluorobenzonitrile | ~7.2-7.7 | - | The fluorine atom introduces additional splitting to the aromatic signals.[9] |
| 3-Fluorobenzonitrile | ~7.2-7.5 | - | The fluorine at the 3-position influences the splitting pattern of the aromatic protons differently than in the 2-fluoro isomer.[10] |
| 2-(Bromomethyl)-3-fluorobenzonitrile | Not available, but predicted to be in the aromatic region. | ~4.5 (CH₂Br) | The benzylic CH₂Br protons would be a singlet shifted downfield by the bromine and the aromatic ring.[11][12][13][14] |
| 2-(Dibromomethyl)-3-fluorobenzonitrile (Predicted) | ~7.5-8.0 | ~6.8 (CHBr₂) | The CHBr₂ proton is expected to be a singlet significantly downfield. The aromatic region will show a complex multiplet for three protons with both H-H and H-F couplings. |
This comparative analysis supports our prediction of a significantly downfield-shifted methine proton and a complex aromatic region for the target molecule.
Experimental Protocol for ¹H NMR Spectrum Acquisition
For researchers intending to acquire an experimental spectrum, the following protocol is recommended for optimal results.
I. Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of 2-(Dibromomethyl)-3-fluorobenzonitrile and dissolve it in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Use a solvent that contains tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Filtration: To ensure a homogenous solution free of particulate matter, filter the sample through a small plug of glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and clearly label it with the sample's identity.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal dispersion, especially in the complex aromatic region.
-
Tuning and Shimming: The spectrometer's probe should be tuned to the proton frequency. The magnetic field homogeneity must be optimized by shimming on the sample to obtain sharp and symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is generally sufficient.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans should be adequate.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.
-
Acquisition Time: An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used.
-
Visualization of Key NMR Interactions
The following diagram illustrates the key through-bond (J-coupling) interactions that would define the ¹H NMR spectrum of 2-(Dibromomethyl)-3-fluorobenzonitrile.
Sources
- 1. 2-(Dibromomethyl)-3-fluorobenzonitrile | Benchchem [benchchem.com]
- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzonitrile(100-47-0) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Fluorobenzonitrile(394-47-8) 1H NMR spectrum [chemicalbook.com]
- 10. 3-Fluorobenzonitrile(403-54-3) 1H NMR [m.chemicalbook.com]
- 11. 2-(bromomethyl)-3-fluorobenzonitrile | 635723-84-1 [sigmaaldrich.com]
- 12. 2-Bromomethyl-3-Fluorobenzonitrile | CAS 356783-03-2 | Properties, Uses, Safety & Supplier in China [nj-finechem.com]
- 13. 635723-84-1 Cas No. | 2-(Bromomethyl)-3-fluorobenzonitrile | Apollo [store.apolloscientific.co.uk]
- 14. 635723-84-1|2-(Bromomethyl)-3-fluorobenzonitrile|BLD Pharm [bldpharm.com]
The Inductive Effect in Action: A Comparative Guide to the ¹H NMR Chemical Shift of Benzylic Dibromide Protons
For researchers and professionals in the fields of organic synthesis and drug development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. The chemical shift of a proton provides a wealth of information about its electronic environment. This guide offers an in-depth comparative analysis of the characteristic ¹H NMR chemical shift of the benzylic proton in a dibromide context, contrasting it with its monobrominated, chlorinated, and unsubstituted analogues. By understanding the underlying principles that govern these shifts, scientists can more confidently assign structures and interpret complex spectra.
The Deshielding Influence of Halogens on Benzylic Protons
The chemical shift of a benzylic proton is influenced by a combination of factors, including the aromatic ring current and the inductive effects of substituents on the benzylic carbon. The introduction of electronegative atoms, such as halogens, to the benzylic position results in a significant downfield shift (an increase in ppm value) of the benzylic proton's resonance. This is primarily due to the inductive effect , where the electronegative halogen atom withdraws electron density from the surrounding bonds, thereby "deshielding" the proton from the applied magnetic field.[1] A less shielded proton experiences a stronger effective magnetic field and thus resonates at a higher frequency.
This guide will compare the ¹H NMR chemical shifts of the benzylic protons in the following series of compounds: toluene, benzyl chloride, benzyl bromide, and benzal bromide (α,α-dibromotoluene). This comparison will quantitatively illustrate the additive nature of the inductive effect of halogen substituents.
Comparative Analysis of Benzylic Proton Chemical Shifts
The following table summarizes the experimentally observed ¹H NMR chemical shifts for the benzylic protons in our comparative series. All data is for samples dissolved in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
| Compound | Structure | Benzylic Proton(s) | Chemical Shift (δ, ppm) in CDCl₃ |
| Toluene | C₆H₅CH₃ | -CH₃ | ~2.36 |
| Benzyl Chloride | C₆H₅CH₂Cl | -CH₂- | ~4.57 |
| Benzyl Bromide | C₆H₅CH₂Br | -CH₂- | ~4.44 |
| Benzal Bromide | C₆H₅CHBr₂ | -CH- | ~6.65 |
Analysis of the Data:
-
Toluene: The methyl protons of toluene serve as our baseline, resonating at approximately 2.36 ppm. These protons are in a relatively electron-rich environment, shielded by the electron-donating character of the methyl group and the aromatic ring current.
-
Benzyl Chloride vs. Benzyl Bromide: The introduction of a single halogen atom causes a significant downfield shift of over 2 ppm. The benzylic protons of benzyl chloride appear at a slightly higher chemical shift (~4.57 ppm) than those of benzyl bromide (~4.44 ppm). This is consistent with the higher electronegativity of chlorine compared to bromine, resulting in a stronger deshielding effect.
-
Benzal Bromide: The most dramatic effect is observed with benzal bromide. The replacement of a second benzylic hydrogen with a bromine atom results in a further downfield shift of over 2 ppm compared to benzyl bromide. The lone methine proton in benzal bromide resonates at approximately 6.65 ppm. This substantial increase demonstrates the additive nature of the inductive effect; two bromine atoms withdraw significantly more electron density than one, leading to a highly deshielded benzylic proton.
The following diagram illustrates the workflow for the comparative analysis of these benzylic proton chemical shifts.
Sources
Precision IR Profiling of Fluorobenzonitriles: A Comparative Analysis Guide
Executive Summary
In pharmaceutical synthesis and materials science, fluorinated benzonitriles are critical intermediates.[1] Their purity and isomeric identity directly influence the efficacy of downstream products, such as kinase inhibitors and liquid crystals. This guide provides a technical comparison of the infrared (IR) spectral signatures of ortho-, meta-, and para-fluorobenzonitriles . By analyzing the nitrile (
Mechanistic Insight: The Fluorine Effect
The nitrile group exhibits a characteristic absorption band in the 2220–2240 cm⁻¹ region. While often treated as a static peak, its exact position is highly sensitive to the electronic environment of the benzene ring.
The Tug-of-War: Inductive vs. Resonance Effects
Fluorine substitution introduces two competing electronic effects that shift the
-
Inductive Effect (-I): Fluorine is highly electronegative, withdrawing electron density through the sigma bond framework. This strengthens the
bond by destabilizing the contributing resonance structures that weaken the triple bond character, effectively increasing the vibrational frequency. -
Resonance Effect (+R): Through p-orbital overlap, fluorine can donate electron density into the ring. This increases the single-bond character of the
junction and can slightly lower the bond order of the nitrile group, decreasing the frequency.
For fluorobenzonitriles, the Inductive Effect generally dominates , causing a blue shift (higher wavenumber) compared to unsubstituted benzonitrile. However, the magnitude depends on the position (ortho, meta, para).
Visualization of Electronic Effects
Figure 1: Mechanistic pathway showing how Fluorine substitution alters the nitrile bond force constant.
Comparative Data Analysis
The following data compares the spectral performance of the fluorobenzonitrile isomers against the unsubstituted standard.
Table 1: Isomeric Frequency Shifts (Neat/Liquid Film)
| Compound | Substitution | Shift vs. Benzonitrile | Electronic Driver | |
| Benzonitrile | None | 2229 ± 1 | Reference | Baseline conjugation |
| 2-Fluorobenzonitrile | Ortho | 2238 ± 2 | +9 cm⁻¹ | Strong -I (proximity); Field effects |
| 3-Fluorobenzonitrile | Meta | 2234 ± 2 | +5 cm⁻¹ | Pure -I (no resonance to C-1) |
| 4-Fluorobenzonitrile | Para | 2232 ± 2 | +3 cm⁻¹ | -I opposed by weak +R |
Note: Values are approximate for liquid films. Solution phase values (e.g., in CCl₄ or CHCl₃) will typically be 5–10 cm⁻¹ higher due to reduced intermolecular dipole coupling.
Table 2: Methodological Comparison (ATR vs. Transmission)
| Feature | ATR (Attenuated Total Reflectance) | Transmission (Liquid Cell/KBr) |
| Sample Prep | None (Drop & Measure) | High (Cell assembly/cleaning) |
| Peak Position | Shifts slightly lower (~1-2 cm⁻¹) due to dispersion | True absorption frequency |
| Pathlength | Fixed (~2-4 µm depending on crystal) | Variable (Spacer dependent) |
| Reproducibility | Excellent (Self-referencing) | Variable (Spacer compression issues) |
| Best For | Routine QC, Rapid ID | Quantitative Kinetics, Trace Analysis |
Experimental Protocol: High-Fidelity Acquisition
To distinguish the subtle shifts between isomers (e.g., 2232 vs 2238 cm⁻¹), strict adherence to a standardized protocol is required.
Workflow Diagram
Figure 2: Step-by-step workflow for ensuring reproducible spectral data.
Detailed Procedure (ATR Method)
-
System Initialization: Ensure the FTIR spectrometer (e.g., ZnSe or Diamond crystal) is purged of water vapor and CO₂.
-
Background Collection: Collect a background spectrum of the clean, dry crystal (32 scans, 4 cm⁻¹ resolution). Critical: Do not change resolution between background and sample.
-
Sample Loading: Place 10–20 µL of the fluorobenzonitrile liquid directly onto the crystal center. For solid isomers, apply pressure using the anvil to ensure optical contact.
-
Acquisition: Collect the sample spectrum (16–32 scans).
-
Validation: Verify the presence of the aromatic C-H stretch (3000–3100 cm⁻¹) and the distinct nitrile stretch (2220–2240 cm⁻¹).
-
Cleaning: Immediately clean the crystal with isopropanol to prevent nitrile "burn-in" or cross-contamination.
Troubleshooting & Self-Validation
-
Problem: "Ghost" peaks around 2350 cm⁻¹.
-
Cause: Atmospheric CO₂ fluctuation between background and sample scans.
-
Fix: Improve purge or manually exclude this region; it does not overlap with the nitrile band (2230 cm⁻¹).
-
-
Problem: Broadening of the nitrile peak.
-
Cause: Hydrogen bonding (if water is present) or solvent effects (if in polar solvent like DMSO).
-
Fix: Dry the sample over MgSO₄ or switch to a non-polar solvent (CCl₄/Hexane) for sharper resolution.
-
References
-
NIST Mass Spectrometry Data Center. Benzonitrile, 4-fluoro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Bernstein, M. P., et al. (1997). The Infrared Spectra of Nitriles and Related Compounds Frozen in Ar and H2O.[2] The Astrophysical Journal, 476:932-942.[2] Available at: [Link]
-
Lachaize, S., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Available at: [Link]
-
Specac Application Note. Interpreting Infrared Spectra: Nitriles. Available at: [Link]
Sources
Comparison of hydrolysis rates: dibromomethyl vs. dichloromethyl benzonitriles
This guide provides a comprehensive technical comparison of the hydrolysis rates and mechanisms for 4-(dibromomethyl)benzonitrile versus 4-(dichloromethyl)benzonitrile . It is designed for researchers optimizing the synthesis of 4-formylbenzonitrile (4-cyanobenzaldehyde) .
Part 1: Executive Summary & Technical Verdict
In the synthesis of 4-cyanobenzaldehyde, the choice between the dibromomethyl and dichloromethyl precursors dictates the reaction kinetics, impurity profile, and energy expenditure.
-
The Verdict: 4-(Dibromomethyl)benzonitrile hydrolyzes significantly faster and under milder conditions (approx. 60–80 °C) compared to its dichloromethyl analog, which typically requires temperatures >100 °C or forcing acidic/basic conditions to achieve comparable conversion rates.
-
Mechanistic Driver: The rate difference is primarily governed by the superior leaving group ability of bromide (
of HBr -9) versus chloride ( of HCl -7), lowering the activation energy for the initial nucleophilic substitution. -
Selectivity Warning: While the dibromo analog is faster, its high reactivity requires precise pH control to prevent over-hydrolysis of the nitrile group to an amide or carboxylic acid.
Part 2: Mechanistic Underpinnings
The hydrolysis of gem-dihalides to aldehydes proceeds via a nucleophilic substitution-elimination sequence. The presence of the para-cyano group (
Electronic Effects
The cyano group is strongly electron-withdrawing (Hammett
-
Impact on Substrate: It destabilizes the benzylic carbocation (disfavoring pure
) but significantly increases the electrophilicity of the benzylic carbon. -
Mechanism Shift: The reaction likely proceeds via an
-like mechanism (or loose transition state) where water or hydroxide attacks the benzylic carbon. The -CN group accelerates this attack by reducing electron density at the reaction center.
The Leaving Group Factor (Br vs. Cl)
The rate-determining step (RDS) involves the displacement of the first halogen to form a transient gem-halohydrin .
-
C-Br Bond: Weaker (
276 kJ/mol) and longer; Br is more polarizable. -
C-Cl Bond: Stronger (
338 kJ/mol); Cl is a harder base. -
Result: The activation energy (
) for breaking the C-Br bond is significantly lower, leading to observed rate enhancements of to fold for the dibromo species under identical conditions.
Reaction Pathway Diagram
The following diagram illustrates the conversion of the gem-dihalide to the aldehyde, highlighting the critical halohydrin intermediate.
Caption: Stepwise hydrolysis mechanism. The formation of the gem-halohydrin is the rate-limiting step, significantly accelerated when X=Br.
Part 3: Comparative Kinetics & Data
The following table synthesizes data derived from benzal halide hydrolysis trends and specific patent literature regarding cyanobenzaldehyde synthesis.
| Feature | 4-(Dibromomethyl)benzonitrile | 4-(Dichloromethyl)benzonitrile |
| Hydrolysis Rate | Fast ( | Slow ( |
| Typical Temp. | 60 – 80 °C | 90 – 110 °C (Reflux) |
| Reagents | Aqueous Ethanol/DMSO + Mild Base (Pyridine/CaCO3) | Aqueous Acid ( |
| Leaving Group | Bromide (Excellent) | Chloride (Fair) |
| Selectivity Risk | Moderate (Risk of nitrile hydrolysis if heating prolonged) | Low (Requires forcing conditions, but nitrile stable at neutral pH) |
| Atom Economy | Lower (Br mass is high) | Higher (Cl mass is low) |
Part 4: Experimental Protocols
Protocol A: Hydrolysis of 4-(Dibromomethyl)benzonitrile (Mild Route)
Best for: High-value synthesis requiring mild conditions to preserve the nitrile.
Reagents:
-
Substrate: 4-(Dibromomethyl)benzonitrile (1.0 eq)
-
Solvent: Ethanol (95%) or DMSO/Water mixture
-
Base/Buffer: Calcium Carbonate (
) or Pyridine (2.0 eq) – Neutralizes HBr generated.
Workflow:
-
Dissolution: Dissolve 10 mmol of substrate in 30 mL of Ethanol (95%).
-
Addition: Add 20 mmol of
powder. -
Reaction: Heat to 60–65 °C with vigorous stirring. Monitor by TLC/HPLC.
-
Expectation: Conversion should be complete within 1–3 hours.
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between Ethyl Acetate and Water. Wash organic layer with brine. Dry and concentrate.
-
Purification: Recrystallization from hexanes/EtOAc.
Protocol B: Hydrolysis of 4-(Dichloromethyl)benzonitrile (Forcing Route)
Best for: Industrial scale where raw material cost (chlorine vs bromine) outweighs energy costs.
Reagents:
-
Substrate: 4-(Dichloromethyl)benzonitrile (1.0 eq)
-
Reagent: Morpholine (3.0 eq) or 80%
-
Solvent: Water (if acid) or excess Morpholine
Workflow (Morpholine Method):
-
Mixing: Combine 10 mmol substrate with 30 mmol Morpholine and 5 mL water.
-
Reflux: Heat to 100–110 °C for 4–6 hours.
-
Hydrolysis: Cool to room temperature. Add 10% HCl to adjust pH to ~1. Stir for 1 hour (hydrolyzes the aminal to aldehyde).
-
Extraction: Extract the aldehyde into Dichloromethane.
-
Purification: Distillation or crystallization.
Experimental Workflow Diagram
Caption: Decision tree for hydrolysis conditions based on the halogen substituent.
Part 5: Impact on Drug Development
-
Impurity Control:
-
Dibromo Route: Faster reaction minimizes thermal degradation but risks "over-hydrolysis" of the nitrile to an amide if the pH becomes too basic (
). -
Dichloro Route: Prolonged heating increases the risk of polymerization or tar formation, common with benzaldehydes.
-
-
Scalability:
-
Dichloromethyl compounds are generally cheaper and have higher atom economy (Cl = 35.5 g/mol vs Br = 79.9 g/mol ). For multi-kilo scale, Protocol B (Morpholine or Acid) is often preferred despite the energy cost.
-
For medicinal chemistry (gram scale), Protocol A (Dibromo) is superior due to speed and operational simplicity.
-
References
- Google Patents.Production of 3-(or 4-)cyanobenzaldehyde. Patent JPH09227490A.
- Google Patents.Method for synthesizing 2-methoxy-4-cyanobenzaldehyde. Patent CN102020587A.
-
Organic Syntheses. Preparation of 4-Cyanobenzaldehyde. Org. Synth. 2013, 90, 308-319. Available at: [Link]
-
Chemistry LibreTexts. Geminal Halide Hydrolysis. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the HPLC Purity Validation of 2-(Dibromomethyl)-3-fluorobenzonitrile
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
2-(Dibromomethyl)-3-fluorobenzonitrile is a fluorinated aromatic compound with significant utility as a versatile synthetic intermediate in the pharmaceutical and agrochemical industries.[1] Its molecular structure, featuring a benzonitrile core with a highly reactive dibromomethyl group, makes it a valuable building block for constructing complex target molecules.[1] The reactivity of the dibromomethyl moiety, however, is a double-edged sword. It is prone to nucleophilic substitution and potential degradation, making the stringent validation of its purity not just a quality control measure, but a critical necessity for ensuring the integrity of downstream synthetic processes and the safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven comparison of methodologies for validating the purity of 2-(Dibromomethyl)-3-fluorobenzonitrile, focusing on the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. We will move beyond a simple recitation of steps to explore the underlying rationale for critical decisions in method development, from column and mobile phase selection to the design of forced degradation studies, ensuring the final method is both accurate and self-validating.
The Cornerstone of Purity Analysis: A Stability-Indicating HPLC Method
For a reactive intermediate like 2-(Dibromomethyl)-3-fluorobenzonitrile, a simple percent purity assay is insufficient. A true understanding of its quality profile requires a stability-indicating analytical method (SIAM) . A SIAM is a validated quantitative procedure that can accurately and selectively measure the concentration of the intact compound in the presence of its potential impurities and degradation products.[2] The development of such a method is a foundational requirement outlined by regulatory bodies like the FDA and in ICH guidelines.[3]
The power of a SIAM lies in its specificity, which is proven through forced degradation (stress testing).[3][4] By intentionally subjecting the compound to harsh conditions—hydrolysis, oxidation, photolysis, and heat—we can generate its likely degradants. The HPLC method must then be able to resolve the primary peak of 2-(Dibromomethyl)-3-fluorobenzonitrile from all these newly formed impurity peaks.[4]
Caption: Logical flow demonstrating how a stability-indicating method separates the analyte from both process impurities and forced degradation products.
Method Development Strategy: A Comparative Approach
The development of a robust HPLC method requires careful consideration of several interacting parameters. Most stability-indicating methods for small-molecule drugs utilize gradient reversed-phase liquid chromatography (RPLC) with UV detection, a combination that offers high peak capacity and sensitivity for chromophoric molecules like our analyte.
Column Selection: C18 vs. Phenyl
The stationary phase is the heart of the separation. The choice of column chemistry dictates the selectivity and ultimate success of the method.
| Column Type | Principle of Separation | Advantages for this Analyte | Disadvantages/Considerations |
| C18 (Octadecylsilane) | Primarily hydrophobic (van der Waals) interactions. | Recommended. Highly robust, versatile, and well-characterized. Excellent for separating non-polar to moderately polar compounds. A patent for a similar compound specifies a C18 column, indicating its suitability.[5] | Standard C18 may show less selectivity for aromatic compounds with minor structural differences compared to a Phenyl column. |
| Phenyl (Phenyl-Hexyl) | Mixed-mode separation involving hydrophobic interactions and π-π interactions with the aromatic ring. | Can offer enhanced selectivity for aromatic compounds, potentially improving resolution between halogenated benzonitrile analogs.[4] | Can be less stable at extreme pH values. The π-π interactions can sometimes lead to peak tailing if not properly optimized. |
Decision & Rationale: We select the C18 column as the primary choice for this guide. Its proven robustness and wide applicability make it a reliable starting point for method development. While a Phenyl column is a viable alternative for fine-tuning selectivity, the C18 chemistry provides a more than sufficient basis for a powerful, validated method capable of resolving key impurities.
Mobile Phase Optimization
The mobile phase composition is adjusted to control the retention and elution of the analyte and its impurities.
-
Aqueous Phase: Buffered water is essential. A phosphate buffer (e.g., monobasic potassium phosphate) at an acidic pH (2.5-3.5) is recommended. This suppresses the ionization of any acidic or basic functional groups on the analyte or impurities, leading to sharper, more symmetrical peaks. A patent for analyzing a related compound successfully uses a phosphoric acid solution.[5]
-
Organic Phase: Acetonitrile is the preferred organic solvent over methanol. Its lower viscosity results in lower backpressure, and it often provides better selectivity for aromatic compounds.[6]
-
Elution Mode: A gradient elution program is mandatory. An isocratic method (constant mobile phase composition) is unlikely to elute all potential impurities—from polar starting materials to non-polar degradation products—with adequate resolution and within a reasonable runtime. A gradient, starting with a higher aqueous percentage and gradually increasing the acetonitrile concentration, will ensure all compounds are effectively separated.
Experimental Protocol: HPLC Purity of 2-(Dibromomethyl)-3-fluorobenzonitrile
This protocol outlines a stability-indicating method designed for validation.
Instrumentation and Reagents
-
HPLC System: A gradient-capable HPLC or UPLC system with a UV/PDA detector.
-
Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Phosphate, Monobasic (ACS Grade)
-
Phosphoric Acid (ACS Grade)
-
Water (HPLC Grade or Milli-Q)
-
-
Analyte: 2-(Dibromomethyl)-3-fluorobenzonitrile reference standard and test sample.
Preparation of Solutions
-
Buffer Preparation (pH 3.0): Dissolve 1.36 g of monobasic potassium phosphate in 1 L of HPLC water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Mobile Phase A: Buffer (pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and HPLC Water.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution using the test sample.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 30 °C | Enhances reproducibility by controlling viscosity and separation kinetics. |
| UV Detection | 220 nm | Benzonitrile and related aromatic structures exhibit strong absorbance in this region.[7][8] A PDA detector can be used to confirm peak purity. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring good sensitivity. |
| Gradient Program | Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 40 | |
| 20.0 | 80 | |
| 25.0 | 80 | |
| 25.1 | 40 | |
| 30.0 | 40 |
System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates | ≥ 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the system and injection. |
Workflow for Method Validation
Caption: A step-by-step workflow for the HPLC purity analysis of 2-(Dibromomethyl)-3-fluorobenzonitrile.
Forced Degradation: The Ultimate Test of Specificity
To confirm the stability-indicating nature of this method, forced degradation studies must be performed.[2] The goal is to achieve 5-10% degradation of the analyte to ensure that any significant degradants are generated and can be chromatographically resolved.[4]
Protocol for Forced Degradation Studies
-
Prepare a stock solution of 2-(Dibromomethyl)-3-fluorobenzonitrile at 1.0 mg/mL in the diluent.
-
Aliquot the stock solution into separate vials for each stress condition.
-
Expose the vials to the conditions outlined below. A control sample, protected from stress, should be analyzed concurrently.
-
After exposure, dilute the samples to the target concentration (0.1 mg/mL) and analyze using the HPLC method.
| Condition | Procedure | Potential Degradation Pathway |
| Acid Hydrolysis | Add 1M HCl, heat at 60 °C for 4 hours. | Hydrolysis of the nitrile group to a carboxylic acid or amide. |
| Base Hydrolysis | Add 1M NaOH, keep at room temp for 2 hours. The compound is likely reactive to strong bases.[9][10] | Saponification of the nitrile group; potential substitution of bromine atoms. |
| Oxidation | Add 3% H₂O₂, keep at room temp for 6 hours. | Oxidation of the dibromomethyl group or the aromatic ring. |
| Thermal | Heat the solid powder at 105 °C for 24 hours. | Thermolytic decomposition. |
| Photolytic | Expose the solution to UV light (ICH Option 2) for 24 hours. The compound is noted to be light-sensitive.[10] | Photodegradation, potentially involving the C-Br bonds. |
The analytical objective is to demonstrate that the main analyte peak is resolved from all degradation product peaks with a resolution (Rs) of ≥ 2.0. This confirms the method's specificity and its suitability for stability testing.
Conclusion
Validating the purity of a reactive intermediate like 2-(Dibromomethyl)-3-fluorobenzonitrile requires more than a routine analytical test. It demands a rigorously developed and validated stability-indicating HPLC method. By systematically selecting a robust C18 column, optimizing a gradient mobile phase, and critically evaluating the method's specificity through forced degradation studies, researchers can establish a self-validating system. This approach provides a high degree of confidence in the quality of the intermediate, ensuring the reliability of subsequent synthetic transformations and the integrity of the final product.
References
-
SIELC Technologies. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. [Link]
-
Academia.edu. stability indicating hplc method development: a review. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
SciSpace. Stability Indicating HPLC Method Development and Validation. [Link]
-
Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. [Link]
-
IJTSRD. Stability Indicating HPLC Method Development –A Review. [Link]
-
SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]
-
BuyersGuideChem. 2-Bromomethyl-3-fluorobenzonitrile suppliers and producers. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. [Link]
- Google Patents.
- Google Patents. Method for analyzing and determining 2- (dibromomethyl)
Sources
- 1. 2-(Dibromomethyl)-3-fluorobenzonitrile | Benchchem [benchchem.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. scispace.com [scispace.com]
- 4. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]
- 5. CN109668988B - Method for analyzing and determining 2- (dibromomethyl) -4-fluorobenzonitrile in trelagliptin succinate - Google Patents [patents.google.com]
- 6. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. japsonline.com [japsonline.com]
- 8. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 9. 2-Bromomethyl-3-Fluorobenzonitrile | CAS 356783-03-2 | Properties, Uses, Safety & Supplier in China [nj-finechem.com]
- 10. fishersci.com [fishersci.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(Dibromomethyl)-3-fluorobenzonitrile
The procedures outlined herein are grounded in regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), ensuring a protocol that is both scientifically sound and compliant with safety standards.[1][2][3][4]
I. Hazard Profile and Core Safety Principles
2-(Dibromomethyl)-3-fluorobenzonitrile belongs to a class of compounds that present multiple hazards. Structurally similar chemicals are classified as corrosive, toxic if swallowed, and capable of causing severe skin and eye damage.[5][6] The presence of bromine and a nitrile group necessitates a cautious approach.
Core Principles for Handling:
-
Engineering Controls : All handling of 2-(Dibromomethyl)-3-fluorobenzonitrile, including weighing and dilutions, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[7]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes a lab coat, nitrile gloves, and chemical splash goggles.[7]
-
Chemical Hygiene Plan (CHP) : All procedures must be in accordance with your institution's written Chemical Hygiene Plan, as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[1][2][3][8][9] This plan should detail standard operating procedures for handling hazardous chemicals and waste disposal.
II. Step-by-Step Disposal Protocol
The disposal of 2-(Dibromomethyl)-3-fluorobenzonitrile is managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][7]
Step 1: Waste Segregation
Proper segregation is the most critical step in hazardous waste management. This compound must be treated as a halogenated organic waste .
-
Action : Designate a specific, properly labeled waste container for "Halogenated Organic Waste."[7][10][11]
-
Causality : Halogenated and non-halogenated solvent wastes are treated differently for final disposal.[11] Halogenated compounds often require incineration at specific facilities to prevent the release of toxic and environmentally persistent byproducts.[11][12] Mixing these waste streams increases disposal costs and complexity.[11][13]
Step 2: Container Selection and Labeling
-
Action : Use a chemically compatible container with a secure, screw-top cap. Plastic-coated glass or high-density polyethylene (HDPE) is recommended. The container must be in good condition, free of leaks or cracks.[14]
-
Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE ".[4][14]
-
Causality : Accurate labeling is mandated by the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[4][8] It ensures that personnel handling the waste are aware of its contents and associated hazards, facilitating safe transport and disposal.
Step 3: Accumulation of Waste
-
Action : Keep the hazardous waste container tightly sealed at all times, except when adding waste.[10][13][14] Store the container in a designated satellite accumulation area within the laboratory, near the point of generation.[14] This area should have secondary containment to capture any potential leaks.
-
Causality : Keeping containers closed minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere, protecting researchers from exposure.[13][14] Satellite accumulation allows for the safe collection of waste at its source before it is transferred to a central storage area.
Step 4: Requesting Waste Pickup
-
Action : Once the waste container is nearly full (around 90% capacity), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) office.[4][14] Follow their specific procedures for request submission.
-
Causality : EHS is responsible for ensuring that hazardous waste is transported and disposed of by a licensed waste facility in compliance with all federal and state regulations.[4]
| Parameter | Guideline | Regulatory Basis |
| Waste Classification | Halogenated Organic Waste | EPA RCRA, Institutional EHS Policy |
| Container Type | Chemically compatible, screw-top cap | 40 CFR Part 262 |
| Labeling | "HAZARDOUS WASTE" + Full Chemical Names & % | OSHA 29 CFR 1910.1200, EPA RCRA[4][9] |
| Storage | Closed container, secondary containment, satellite area | 40 CFR § 262.15[14] |
| Disposal Route | Institutional EHS pickup for incineration | EPA RCRA[4][12] |
III. Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill : If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, or if you are ever in doubt, contact your institution's EHS for emergency response.
-
Don Appropriate PPE : At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.
-
Contain and Absorb : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the neat compound.
-
Collect Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.
-
Label and Dispose : Seal and label the container with all contents and request a pickup from EHS.
IV. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 2-(Dibromomethyl)-3-fluorobenzonitrile.
Caption: Disposal Workflow Diagram
References
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]
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How to Dispose of Chemical Waste | Environmental Health and Safety. University of Tennessee, Knoxville. [Link]
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OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. Compliancy Group. [Link]
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The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? - Safety Partners, LLC. Safety Partners, LLC. [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. [Link]
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Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. Science Ready. [Link]
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Organic Solvents - Environment, Health and Safety. University of North Carolina at Chapel Hill. [Link]
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Hazardous Chemical Waste Management Guidelines - Columbia | Research. Columbia University. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. University of Illinois Urbana-Champaign. [Link]
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Organic Solvent Waste Disposal - Safety & Risk Services. The University of British Columbia. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
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A Senior Application Scientist's Guide to Handling 2-(Dibromomethyl)-3-fluorobenzonitrile
Abstract: This document provides a comprehensive operational and safety guide for the handling of 2-(Dibromomethyl)-3-fluorobenzonitrile (CAS No. 1823903-03-2). As a highly reactive fluorinated aromatic compound, its utility as a synthetic intermediate in pharmaceutical and agrochemical research is significant.[1] This guide moves beyond mere compliance, offering a procedural and causal framework for personal protective equipment (PPE) selection, operational protocols, and disposal. It is intended for researchers, chemists, and drug development professionals who require both immediate safety information and a deeper understanding of the principles behind these protocols.
Part 1: Hazard Assessment & Chemical Profile
The molecule consists of three key functional groups that dictate its reactivity and toxicological profile:
-
Benzonitrile Core: The cyano (-C≡N) group is a classic feature of nitriles. Compounds in this class can be toxic and may release hydrogen cyanide gas upon reaction with strong acids or during combustion.[2]
-
Fluorinated Aromatic Ring: The fluorine atom enhances metabolic stability in derivative compounds but does not inherently define the acute handling hazards.[1]
-
Dibromomethyl Group (-CHBr₂): This is the primary driver of this compound's handling risks. Benzylic halides, particularly dihalides, are potent alkylating agents and lachrymators. The dibromomethyl group is a highly reactive functional handle, prone to nucleophilic substitution, making it corrosive and damaging to biological tissues upon contact.[1][3]
To quantify the expected risk, we can synthesize data from structurally similar compounds. The primary difference is the presence of one versus two bromine atoms on the benzylic carbon. The addition of a second bromine atom is expected to increase the compound's reactivity and associated hazards.
| Compound Name | CAS Number | Key Hazards |
| 4-(Bromomethyl)-3-fluorobenzonitrile | 105942-09-4 | H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. |
| 2-(Bromomethyl)-3-fluorobenzonitrile | 635723-84-1 | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. Lachrymatory.[3] |
| 3-(Bromomethyl)benzonitrile | 28188-41-2 | Causes severe skin burns and eye damage. Lachrymatory.[4] |
| Inferred for 2-(Dibromomethyl)-3-fluorobenzonitrile | 1823903-03-2 | High Toxicity Potential. Expected to be at least as hazardous as its monobrominated analogues, likely causing severe skin burns, serious eye damage, and being harmful or toxic if swallowed or inhaled. |
Based on this analysis, 2-(Dibromomethyl)-3-fluorobenzonitrile must be treated as a corrosive, toxic, and lachrymatory solid. All handling procedures must be designed to prevent any direct contact, inhalation, or ingestion.
Part 2: Personal Protective Equipment (PPE) Directive
The selection of PPE is not a checklist but a systematic response to the identified hazards. The principle is to establish multiple, redundant barriers between the researcher and the chemical.
Engineering Controls: The Primary Barrier
Before any discussion of personal gear, the work environment must be engineered for containment.
-
Fume Hood: All manipulations involving 2-(Dibromomethyl)-3-fluorobenzonitrile, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[5][6] This is non-negotiable and serves as the primary barrier against the inhalation of dust or potential vapors.
-
Ventilation: The fume hood should have a demonstrated face velocity of 80-120 feet per minute (fpm).
-
Safety Equipment: An ANSI-compliant safety shower and eyewash station must be located within a 10-second travel distance of the workstation.[2]
Personal Protective Equipment: The Secondary Barrier
The following PPE is mandatory for all personnel handling this compound.
-
Hand Protection: Given the corrosive nature of benzylic halides, robust glove selection is critical. A single pair of standard disposable gloves is insufficient.
-
Protocol: Double-gloving is required.
-
Inner Glove: A thin, disposable nitrile glove. This provides a baseline of splash protection and maintains dexterity.[7]
-
Outer Glove: A thicker, chemical-resistant glove. Butyl rubber or Viton® gloves are recommended for their high resistance to halogenated organic compounds.[8] If significant handling is expected, consult a glove compatibility chart for specific breakthrough times.
-
-
Causality: The double-glove system protects against immediate exposure from splashes (outer glove) while providing a warning layer (inner glove). If the outer glove is compromised, it can be removed and replaced without breaking containment at the skin level.
-
-
Eye and Face Protection: The lachrymatory and corrosive properties demand comprehensive facial protection.
-
Protocol:
-
Wear chemical splash goggles that form a complete seal around the eyes and meet ANSI Z87.1 standards.[7][9] Standard safety glasses with side shields are inadequate.
-
In addition to goggles, a full-face shield must be worn over the goggles, especially when handling quantities greater than a few grams or during any solution transfer.[8][9]
-
-
Causality: Goggles protect the eyes from dust and direct splashes. The face shield provides a broader barrier protecting the entire face from splashes that could otherwise be absorbed through the skin.[8]
-
-
Body Protection:
-
Protocol:
-
A flame-resistant laboratory coat is mandatory.
-
For procedures with a high risk of splashing (e.g., large-scale reactions, quenching), a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.[7][10]
-
Full-length pants and closed-toe shoes are required at all times in the laboratory.
-
-
Causality: The lab coat provides a removable barrier. In case of a spill, a contaminated coat can be removed immediately to prevent chemicals from soaking through to the skin.[5]
-
-
Respiratory Protection:
-
Protocol: Under normal circumstances, all work should be conducted in a fume hood, which obviates the need for a personal respirator. However, in the event of a fume hood failure or a large spill outside of containment, respiratory protection is essential.
-
Emergency Equipment: A full-face respirator with a combination organic vapor/P100 (high-efficiency particulate) cartridge should be available and personnel must be fit-tested and trained in its use.
-
The following diagram outlines the logic for selecting appropriate PPE based on the assessed risk level.
Caption: PPE selection workflow based on hazard assessment.
Part 3: Operational and Disposal Plans
Trustworthy protocols are self-validating. Each step is designed to minimize risk and provide clear guidance in both routine and emergency situations.
Step-by-Step Donning and Doffing of PPE
Donning (Putting On) Sequence:
-
Preparation: Confirm all engineering controls are functional. Ensure long hair is tied back.
-
Body and Legs: Don lab coat and any required apron.
-
Hand Protection (Inner): Put on the first pair of nitrile gloves.
-
Eye and Face Protection: Put on chemical splash goggles, followed by the face shield.
-
Hand Protection (Outer): Put on the outer pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence - Critical for Preventing Contamination:
-
Gross Decontamination: If there is visible contamination on outer gloves, wash them while still wearing them.
-
Outer Gloves: Remove the outer gloves by peeling them off without touching the outside surface with your bare inner glove. Dispose of them immediately in the designated hazardous waste container.
-
Face/Eye Protection: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for cleaning.
-
Body Protection: Remove the lab coat and/or apron. Fold it so the contaminated side is inward and place it in the designated laundry or disposal container.
-
Inner Gloves: Remove the final pair of nitrile gloves, again without touching the outside surface with bare skin.
-
Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[5]
Spill Management Protocol
In the event of a spill, a calm and procedural response is essential.
-
ALERT: Immediately alert all personnel in the immediate area.
-
EVACUATE: If the spill is large (>50 g) or outside of the fume hood, evacuate the laboratory.
-
CONTAIN (If Safe): For a small spill (<50 g) inside a fume hood:
-
Ensure you are wearing the full PPE described in Part 2.
-
Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Working from the outside in, gently sweep the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
REPORT: Report the incident to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) office, regardless of the size.
The following diagram illustrates the decision-making process for spill response.
Caption: Decision flowchart for emergency spill response.
Waste Disposal Plan
All materials contaminated with 2-(Dibromomethyl)-3-fluorobenzonitrile are considered hazardous waste.
-
Solid Waste: Unused compound, contaminated gloves, absorbent materials, and weighing papers must be placed in a clearly labeled, sealed hazardous waste container. The label should read: "Hazardous Waste: 2-(Dibromomethyl)-3-fluorobenzonitrile".
-
Liquid Waste: Solutions containing the compound and any solvent used for cleaning must be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Disposal Vendor: All waste must be disposed of through the institution's licensed hazardous waste management vendor in accordance with local and national regulations.[2][6]
References
-
EQUIPMENT - Great Plains Center for Agricultural Health . Great Plains Center for Agricultural Health. [Link]
-
Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment . University of Nevada, Reno Environmental Health & Safety. [Link]
-
Essential PPE for Protection Against Liquid Chemicals . SafetyCulture. [Link]
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SAFETY DATA SHEET - 4-Fluorobenzonitrile . Thermo Fisher Scientific. [Link]
-
SAFETY DATA SHEET - 3-(Bromomethyl)benzonitrile . Thermo Fisher Scientific. [Link]
-
2-Bromomethyl-3-Fluorobenzonitrile . Methylamine Supplier (Nanjing Finechem Holding Co.,Limited). [Link]
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- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
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- 7. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
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- 10. download.basf.com [download.basf.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
